molecular formula C6H10 B1328910 3-Hexyne CAS No. 928-49-4

3-Hexyne

カタログ番号: B1328910
CAS番号: 928-49-4
分子量: 82.14 g/mol
InChIキー: DQQNMIPXXNPGCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hexyne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound Hex-3-yne is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

hex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQNMIPXXNPGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239144
Record name Hex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Hexyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9658
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

928-49-4
Record name 3-Hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HEX-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEX-3-YNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTQ990Q4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne (C₆H₁₀), a symmetric internal alkyne, serves as a valuable building block in organic synthesis and organometallic chemistry. Its unique electronic and structural features, dictated by the carbon-carbon triple bond, govern its reactivity and physical properties. This guide provides a comprehensive overview of the chemical structure, bonding, and key reactions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Molecular Structure and Bonding

This compound, also known as diethylacetylene, possesses the chemical formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2] The structure features a six-carbon chain with a triple bond located between the third and fourth carbon atoms (C3 and C4). This internal and symmetrical arrangement of the triple bond distinguishes it from its isomers, 1-hexyne and 2-hexyne.

The carbon atoms involved in the triple bond (C3 and C4) are sp-hybridized, resulting in a linear geometry with bond angles around the triple bond approaching 180°.[1] This linearity is a defining characteristic of alkynes and imparts a rigid, rod-like shape to this section of the molecule. The remaining carbon atoms (C1, C2, C5, and C6) are sp³-hybridized, exhibiting tetrahedral geometry.

The carbon-carbon triple bond is composed of one strong sigma (σ) bond and two weaker pi (π) bonds. The high electron density within the π-system makes this compound a nucleophilic molecule, prone to electrophilic addition reactions.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through computational chemistry methods. These calculated values provide a detailed insight into the molecule's geometry.

ParameterBondValue
Bond Lengths (Å) C≡C1.216
C-C (adjacent to triple bond)1.464
C-C (ethyl group)1.540
C-H (average)1.090
Bond Angles (°) C-C≡C178.1
H-C-C (ethyl group, average)109.5

Data obtained from computational chemistry modeling.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

  • ¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It typically shows a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • ¹³C NMR: The ¹³C NMR spectrum will exhibit distinct signals for the sp-hybridized carbons of the triple bond and the sp³-hybridized carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: A characteristic, though often weak, absorption band for the C≡C triple bond stretch is observed in the region of 2100-2260 cm⁻¹. The weakness of this band is due to the symmetrical nature of the alkyne, which results in a small change in the dipole moment during the stretching vibration.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.

Synthesis of this compound

This compound can be synthesized through the alkylation of smaller alkynes. A common laboratory preparation involves the reaction of acetylene with sodium amide to form sodium acetylide, followed by reaction with an ethyl halide.

Experimental Protocol: Synthesis of this compound from Acetylene

Materials:

  • Acetylene gas

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Dropping funnel

  • Mechanical stirrer

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Bubble acetylene gas through the sodium amide/liquid ammonia suspension to form sodium acetylide. The formation of a precipitate will be observed.

  • To the sodium acetylide suspension, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir for several hours, allowing the ammonia to evaporate.

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation, and purify the resulting this compound by fractional distillation.

Synthesis Workflow Diagram

Synthesis_of_3_Hexyne cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product Acetylene Acetylene (H-C≡C-H) Step1 1. Deprotonation in liq. NH₃ Acetylene->Step1 SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Step1 Step3 3. Second Deprotonation SodiumAmide->Step3 EthylBromide Ethyl Bromide (CH₃CH₂Br) Step2 2. First Alkylation (SN2) EthylBromide->Step2 Step4 4. Second Alkylation (SN2) EthylBromide->Step4 SodiumAcetylide Sodium Acetylide (H-C≡C⁻Na⁺) Step1->SodiumAcetylide Butyne 1-Butyne Step2->Butyne SodiumButynide Sodium Butynide Step3->SodiumButynide Hexyne3 This compound Step4->Hexyne3 SodiumAcetylide->Step2 Butyne->Step3 SodiumButynide->Step4

Caption: Synthesis workflow for this compound from acetylene.

Key Reactions of this compound

The electron-rich triple bond of this compound is the site of its characteristic reactions, primarily electrophilic additions and reductions.

Electrophilic Addition of HBr

This compound reacts with hydrogen bromide (HBr) in an electrophilic addition reaction. The addition of one equivalent of HBr yields a mixture of (E)- and (Z)-3-bromo-3-hexene. The addition of two equivalents of HBr results in the formation of 3,3-dibromohexane, following Markovnikov's rule in the second addition step.

Electrophilic_Addition_HBr Hexyne3 This compound Intermediate1 Vinylic Carbocation Intermediate Hexyne3->Intermediate1 π bond attacks H⁺ HBr1 H-Br (1st equivalent) HBr1->Intermediate1 Br⁻ attacks carbocation Product1 (E/Z)-3-Bromo-3-hexene Intermediate1->Product1 Intermediate2 Carbocation Intermediate Product1->Intermediate2 π bond attacks H⁺ HBr2 H-Br (2nd equivalent) HBr2->Intermediate2 Br⁻ attacks carbocation Product2 3,3-Dibromohexane Intermediate2->Product2

Caption: Mechanism of electrophilic addition of HBr to this compound.

Partial Hydrogenation to cis-3-Hexene

The partial hydrogenation of this compound to yield the corresponding cis-alkene is a synthetically important transformation. This is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hexane (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filter paper and Celite

Procedure:

  • In a hydrogenation flask, dissolve this compound in hexane.

  • Carefully add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen.

  • Once the starting material has been consumed, stop the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with fresh hexane.

  • Carefully remove the solvent from the filtrate under reduced pressure to yield cis-3-hexene. The product can be further purified by distillation if necessary.

Conclusion

This compound is a fundamental symmetric alkyne with a well-defined linear structure around its triple bond. Its chemical behavior is dominated by the high electron density of the π-system, making it a versatile substrate for various organic transformations, particularly electrophilic additions and stereoselective reductions. The detailed understanding of its structure, bonding, and reactivity, as outlined in this guide, is essential for its effective application in research, and the development of novel synthetic methodologies.

References

3-Hexyne CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hexyne (also known as diethylacetylene), a symmetrical alkyne utilized in a variety of applications within organic and organometallic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and its emerging role in the development of novel materials and potential applications in drug discovery.

Core Chemical Identity and Properties

This compound is an organic compound with a triple bond between its third and fourth carbon atoms.[1] Its linear formula is C₂H₅C≡CC₂H₅.

Table 1: Chemical Identifiers and Molecular Properties of this compound

IdentifierValue
CAS Number 928-49-4[1][2][3][4][5]
Molecular Formula C₆H₁₀[1][2][3][5]
Molecular Weight 82.14 g/mol [2][3][5]
IUPAC Name Hex-3-yne[5]
Synonyms Diethylacetylene, C₂H₅C≡CC₂H₅[1][3][5]
InChI Key DQQNMIPXXNPGCV-UHFFFAOYSA-N[1][5]
SMILES CCC#CCC

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid[1][4]
Odor Slightly sweet[1]
Boiling Point 81-82 °C[3]
Melting Point -105 °C[4]
Density 0.723 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.411[3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and ether.[1]
Vapor Pressure 186 mmHg at 37.7 °C
Flash Point -14 °C (closed cup)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts
¹H NMR δ (ppm): 2.15 (q), 1.11 (t)[6]
¹³C NMR δ (ppm): 80.8, 14.1, 12.4
IR Spectroscopy Key absorptions (cm⁻¹): 2970, 2930, 2870 (C-H stretch), 2270 (C≡C stretch, weak or absent due to symmetry), 1460, 1375[7]
Mass Spectrometry Major fragments (m/z): 82 (M+), 67, 53, 41, 39[8]

Synthesis of this compound

A common laboratory synthesis of this compound starts from acetylene. This method involves the sequential alkylation of acetylene with an ethyl halide.

Experimental Protocol: Synthesis of this compound from Acetylene

  • Deprotonation of Acetylene: Acetylene is a weak acid and can be deprotonated by a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide.[9]

  • First Alkylation: The resulting acetylide anion acts as a nucleophile and reacts with a primary alkyl halide, such as ethyl bromide or ethyl iodide, in an Sₙ2 reaction to form a terminal alkyne (1-butyne).

  • Second Deprotonation and Alkylation: The terminal alkyne is then deprotonated by another equivalent of sodium amide to form the corresponding acetylide. This is subsequently reacted with a second equivalent of the ethyl halide to yield this compound.[9]

  • Work-up and Purification: The reaction is quenched with a proton source, and the organic product is extracted, dried, and purified by distillation.

G cluster_0 Step 1: Formation of Sodium Acetylide cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Alkylation Acetylene Acetylene (H-C≡C-H) NaNH2_1 NaNH₂ in liq. NH₃ Acetylene->NaNH2_1 SodiumAcetylide Sodium Acetylide (H-C≡C⁻Na⁺) NaNH2_1->SodiumAcetylide EthylHalide_1 Ethyl Halide (CH₃CH₂-X) Butyne 1-Butyne SodiumAcetylide->Butyne EthylHalide_1->Butyne NaNH2_2 NaNH₂ in liq. NH₃ Butyne->NaNH2_2 Butynide Sodium Butynide NaNH2_2->Butynide EthylHalide_2 Ethyl Halide (CH₃CH₂-X) Butynide->EthylHalide_2 Hexyne This compound EthylHalide_2->Hexyne

Synthesis workflow of this compound from acetylene.

Key Reactions of this compound

The triple bond in this compound is a site of high reactivity, allowing for a variety of chemical transformations.

Hydrogenation:

  • Complete Reduction: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound can be fully hydrogenated to n-hexane.[10]

  • Partial Reduction to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), hydrogenation of this compound yields cis-3-hexene.[11]

  • Partial Reduction to trans-Alkene: Dissolving metal reduction, for instance with sodium in liquid ammonia, results in the formation of trans-3-hexene.

Halogenation:

  • Addition of Halogens: this compound reacts with halogens (e.g., Br₂) to form di- and tetra-haloalkenes and alkanes.

  • Addition of Hydrogen Halides: The reaction with hydrogen halides, such as HBr, proceeds via Markovnikov addition. The addition of two equivalents of HBr to this compound results in the formation of 3,3-dibromohexane.[12]

Other Reactions:

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.

  • Cycloaddition Reactions: this compound can participate in cycloaddition reactions. For instance, it has been used in the preparation of [4+2] cycloaddition products by reacting with borole.

  • Organometallic Reactions: It is used in the synthesis of fused hetero-hydropyridyl ligands by reacting with ruthenacycles.

G cluster_H2 Hydrogenation cluster_X2 Halogenation cluster_Other Other Reactions Hexyne This compound H2_PdC H₂, Pd/C Hexyne->H2_PdC H2_Lindlar H₂, Lindlar's Cat. Hexyne->H2_Lindlar Na_NH3 Na, liq. NH₃ Hexyne->Na_NH3 HBr 2 equiv. HBr Hexyne->HBr O3 1. O₃ 2. H₂O Hexyne->O3 Hexane n-Hexane H2_PdC->Hexane cisHexene cis-3-Hexene H2_Lindlar->cisHexene transHexene trans-3-Hexene Na_NH3->transHexene Dibromohexane 3,3-Dibromohexane HBr->Dibromohexane CarboxylicAcid Propanoic Acid (2 equiv.) O3->CarboxylicAcid

Key reactions of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis.[13] Its applications extend to materials science and have potential relevance in drug development.

  • Organic Synthesis: It is a precursor for the synthesis of various organic molecules, including stereospecific alkenes and functionalized alkanes.[14]

  • Organometallic Chemistry: this compound is used as a ligand in the formation of organometallic complexes.[13]

  • Materials Science: The incorporation of the this compound structural motif into polymers can influence their physical properties, such as thermal stability and solubility.[15]

  • Drug Development: While direct applications are not widespread, alkyne-containing molecules are of significant interest in medicinal chemistry. The "click chemistry" reaction, often involving an alkyne and an azide, is a powerful tool for drug discovery and bioconjugation.[16] The synthesis of complex molecules with potential biological activity can utilize alkyne intermediates.

Safety and Handling

This compound is a highly flammable liquid and vapor.[8] It is also an aspiration hazard and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Table 4: GHS Hazard Information for this compound

Hazard ClassPictogramSignal WordHazard Statement
Flammable liquidsGHS02DangerH225: Highly flammable liquid and vapor[8]
Aspiration hazardGHS08DangerH304: May be fatal if swallowed and enters airways[8]
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[8]
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation[8]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hexyne (C₆H₁₀), a symmetrical internal alkyne. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

This compound, also known as diethylacetylene, is a colorless liquid with the following chemical structure:

CH₃–CH₂–C≡C–CH₂–CH₃

Due to its symmetrical nature, with a plane of symmetry passing through the C≡C triple bond, the number of unique signals in its NMR spectra is reduced, and certain vibrational modes in its IR spectrum are weak or absent.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits two distinct signals corresponding to the methyl and methylene protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.11Triplet6H-CH₃
~2.15Quartet4H-CH₂-

Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the methyl, methylene, and alkyne carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~12.5-CH₂-
~14.4-CH₃
~81.1-C≡C-

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As an internal alkyne, this compound has a characteristic C≡C stretching vibration. However, due to the symmetrical nature of the molecule, this absorption is expected to be weak or potentially absent.[3][4][5]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC(sp³)-H stretch
2100-2260Weak to absentC≡C stretch

The absence of a strong C≡C stretching band is a key characteristic of symmetrical internal alkynes.[3][4] The spectrum will be dominated by the strong C-H stretching and bending vibrations of the ethyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation of alkynes often involves cleavage of the C-C bond adjacent to the triple bond.[6]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
82Moderate[M]⁺ (Molecular Ion)
67High[M - CH₃]⁺
53High[M - C₂H₅]⁺ (Propargyl cation derivative)
39Moderate[C₃H₃]⁺ (Propargyl cation)

The base peak is often observed at m/z = 67, corresponding to the loss of a methyl radical. The fragmentation pattern is a key identifier for the compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8][9][10]

    • For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]

    • Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.[3][12]

  • Instrument Setup :

    • Run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.[12]

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction :

    • For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.[13][14]

    • If using a GC inlet, inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). The GC will separate the compound from the solvent before it enters the mass spectrometer.

  • Instrument Setup :

    • The mass spectrometer is operated under a high vacuum.

    • For EI, the electron energy is typically set to 70 eV.[13]

  • Data Acquisition :

    • The sample is vaporized and enters the ion source, where it is bombarded with electrons, causing ionization and fragmentation.[15]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing :

    • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Principles

The following diagrams illustrate the key concepts behind the spectroscopic analysis of this compound.

Spectroscopic_Signals cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_H_Signals ¹H Signals cluster_C_Signals ¹³C Signals cluster_IR_Bands IR Bands (cm⁻¹) cluster_MS_Fragments MS Fragments (m/z) H_NMR ¹H NMR H_CH3 ~1.11 ppm (t, 6H) -CH₃ H_NMR->H_CH3 H_CH2 ~2.15 ppm (q, 4H) -CH₂- H_NMR->H_CH2 C_NMR ¹³C NMR C_CH3 ~14.4 ppm -CH₃ C_NMR->C_CH3 C_CH2 ~12.5 ppm -CH₂- C_NMR->C_CH2 C_Alkyne ~81.1 ppm -C≡C- C_NMR->C_Alkyne IR IR IR_CH 2850-3000 C(sp³)-H stretch IR->IR_CH IR_CC 2100-2260 C≡C stretch (weak) IR->IR_CC MS MS MS_M 82 [M]⁺ MS->MS_M MS_M15 67 [M-CH₃]⁺ MS->MS_M15 MS_M29 53 [M-C₂H₅]⁺ MS->MS_M29

Caption: Summary of expected spectroscopic signals for this compound.

Mass_Spec_Fragmentation Molecule This compound CH₃CH₂C≡CCH₂CH₃ MolecularIon Molecular Ion [CH₃CH₂C≡CCH₂CH₃]⁺˙ m/z = 82 Molecule->MolecularIon Electron Ionization (70 eV) Fragment1 Loss of ·CH₃ [CH₂C≡CCH₂CH₃]⁺ m/z = 67 MolecularIon->Fragment1 α-cleavage Fragment2 Loss of ·C₂H₅ [C≡CCH₂CH₃]⁺ m/z = 53 MolecularIon->Fragment2 β-cleavage Fragment3 Propargyl Cation [C₃H₃]⁺ m/z = 39 Fragment2->Fragment3 Further Fragmentation

References

Synthesis of 3-Hexyne from Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hexyne (diethylacetylene) from acetylene. The primary and most established method involves the sequential alkylation of acetylene with an ethyl halide in the presence of a strong base, typically sodium amide in liquid ammonia. This process facilitates the formation of two new carbon-carbon bonds, transforming the gaseous acetylene into the liquid internal alkyne, this compound.

Core Reaction and Mechanism

The synthesis of this compound from acetylene is a classic example of the alkylation of terminal alkynes. The acidic protons of acetylene (pKa ≈ 25) can be removed by a sufficiently strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as ethyl bromide or ethyl chloride. The process is repeated to add a second ethyl group, yielding the symmetrically substituted this compound.

The overall reaction can be summarized as follows:

H−C≡C−H + 2 NaNH₂ + 2 CH₃CH₂Br → CH₃CH₂−C≡C−CH₂CH₃ + 2 NaBr + 2 NH₃

The reaction proceeds in two main stages:

  • Monosubstitution: Acetylene is first deprotonated to form the sodium acetylide, which is then alkylated with one equivalent of ethyl bromide to produce 1-butyne.

  • Disubstitution: The terminal alkyne, 1-butyne, is then deprotonated by another equivalent of sodium amide to form the butynide anion, which is subsequently alkylated with a second equivalent of ethyl bromide to yield this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is depicted in the following diagram, outlining the key transformations from starting materials to the final product.

Synthesis_Pathway Acetylene Acetylene Sodium_Acetylide Sodium Acetylide Acetylene->Sodium_Acetylide Deprotonation Sodium_Amide1 NaNH₂ (1 eq) Sodium_Amide1->Sodium_Acetylide Butyne1 1-Butyne Sodium_Acetylide->Butyne1 SN2 Alkylation Ethyl_Bromide1 Ethyl Bromide (1 eq) Ethyl_Bromide1->Butyne1 Sodium_Butynide Sodium Butynide Butyne1->Sodium_Butynide Deprotonation Sodium_Amide2 NaNH₂ (1 eq) Sodium_Amide2->Sodium_Butynide Hexyne3 This compound Sodium_Butynide->Hexyne3 SN2 Alkylation Ethyl_Bromide2 Ethyl Bromide (1 eq) Ethyl_Bromide2->Hexyne3

Caption: Reaction pathway for the synthesis of this compound from acetylene.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Sodium22.990.9799.9%
Iron(III) nitrate nonahydrate404.001.6898%
Liquid Ammonia17.030.682 (at -33°C)Anhydrous
Acetylene26.04-Purified
Ethyl Bromide108.971.4699%
Diethyl Ether74.120.713Anhydrous
Saturated Ammonium Chloride--Aqueous
Anhydrous Magnesium Sulfate120.372.66-

Procedure:

  • Preparation of Sodium Amide: A dry 1-liter three-necked flask is equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube. The flask is charged with approximately 500 mL of liquid ammonia. A small crystal of iron(III) nitrate nonahydrate is added as a catalyst. Small pieces of sodium metal (11.5 g, 0.5 mol) are added portion-wise until a persistent blue color is observed, and then the remainder of the sodium is added. The mixture is stirred until the blue color disappears, indicating the formation of sodium amide.

  • Formation of Sodium Acetylide and First Alkylation: Purified acetylene gas is bubbled through the sodium amide suspension at -33°C. The flow is continued until the gray color of the sodium amide is discharged, and a voluminous white precipitate of sodium acetylide is formed. The acetylene flow is then stopped. Ethyl bromide (27.2 g, 0.25 mol) is added dropwise to the stirred suspension over 30 minutes. The reaction is allowed to proceed for 2 hours.

  • Second Deprotonation and Alkylation: A second equivalent of sodium amide is prepared in a separate flask as described in step 1, using 11.5 g (0.5 mol) of sodium in 250 mL of liquid ammonia. This suspension is then added to the reaction mixture from step 2. Following this, a second portion of ethyl bromide (27.2 g, 0.25 mol) is added dropwise over 30 minutes. The reaction mixture is stirred for an additional 3 hours.

  • Work-up and Isolation: The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood. To the remaining residue, 200 mL of anhydrous diethyl ether is added. The mixture is stirred, and then the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic extracts are washed with water (100 mL) and brine (100 mL), and then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation.

Expected Yield and Properties:

ProductMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield
This compoundC₆H₁₀82.1481-8260-70%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

Experimental_Workflow Start Start Prep_NaNH2 Prepare NaNH₂ in Liquid NH₃ Start->Prep_NaNH2 Add_Acetylene Bubble Acetylene Gas Prep_NaNH2->Add_Acetylene First_Alkylation Add Ethyl Bromide (1 eq) Add_Acetylene->First_Alkylation Second_Alkylation Add NaNH₂ and Ethyl Bromide (1 eq) First_Alkylation->Second_Alkylation Evaporate_NH3 Evaporate Ammonia Second_Alkylation->Evaporate_NH3 Quench Quench with sat. NH₄Cl Evaporate_NH3->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Distill_Ether Distill off Diethyl Ether Dry->Distill_Ether Fractional_Distillation Fractional Distillation of Product Distill_Ether->Fractional_Distillation End Pure this compound Fractional_Distillation->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetylene via double alkylation is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is crucial for achieving high yields. The provided protocol offers a detailed guide for the laboratory-scale preparation of this important internal alkyne, which serves as a valuable building block in organic synthesis and drug development.

IUPAC nomenclature for 3-Hexyne and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Hexyne and its Isomers

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its various isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed exploration of the structural variations and naming conventions for compounds with the molecular formula C₆H₁₀.

Introduction to Alkyne Isomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2] For the molecular formula C₆H₁₀, which corresponds to hexyne, several structural isomers exist. These isomers can be categorized based on the position of the carbon-carbon triple bond and the branching of the carbon skeleton.

Alkynes, characterized by the presence of a carbon-carbon triple bond, exhibit structural isomerism.[1] However, they do not display geometric (cis-trans) isomerism around the triple bond. This is because the carbon atoms involved in the triple bond have a linear geometry, with only one substituent attached to each, precluding the possibility of different spatial arrangements.[1][3][4]

IUPAC Nomenclature of Alkynes

The systematic naming of alkynes under IUPAC guidelines follows a specific set of rules:

  • Identify the Parent Chain : The longest continuous carbon chain that contains the triple bond is identified as the parent chain.

  • Numbering the Chain : The chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[5]

  • Suffix : The "-ane" suffix of the corresponding alkane is replaced with "-yne".

  • Locating the Triple Bond : The position of the triple bond is indicated by the number of the first carbon atom in the triple bond. This number precedes the parent name (e.g., hex-2-yne).

  • Substituents : Any branched groups (substituents) are named and numbered according to their position on the parent chain. These are listed alphabetically as prefixes to the parent name.

Structural Isomers of Hexyne (C₆H₁₀)

There are seven structural isomers for the molecular formula C₆H₁₀, which are all alkynes. These can be divided into positional isomers with a straight six-carbon chain and branched-chain isomers.[6]

Straight-Chain Positional Isomers:

  • Hex-1-yne[7][8]

  • Hex-2-yne[7][8]

  • Hex-3-yne[7][8]

Branched-Chain Isomers:

  • 3-Methylpent-1-yne[6]

  • 4-Methylpent-1-yne[6]

  • 4-Methylpent-2-yne[6]

  • 3,3-Dimethylbut-1-yne[6]

The relationship between these structural isomers is illustrated in the diagram below.

G cluster_straight Straight-Chain Isomers cluster_branched Branched-Chain Isomers Hex-1-yne Hex-1-yne Hex-2-yne Hex-2-yne This compound This compound 3-Methylpent-1-yne 3-Methylpent-1-yne 4-Methylpent-1-yne 4-Methylpent-1-yne 4-Methylpent-2-yne 4-Methylpent-2-yne 3,3-Dimethylbut-1-yne 3,3-Dimethylbut-1-yne Hexyne (C6H10) Hexyne (C6H10) Hexyne (C6H10)->Hex-1-yne Hexyne (C6H10)->Hex-2-yne Hexyne (C6H10)->this compound Hexyne (C6H10)->3-Methylpent-1-yne Hexyne (C6H10)->4-Methylpent-1-yne Hexyne (C6H10)->4-Methylpent-2-yne Hexyne (C6H10)->3,3-Dimethylbut-1-yne

Caption: Structural isomers of hexyne (C₆H₁₀).

Detailed Nomenclature and Structure

This compound
  • IUPAC Name: Hex-3-yne[9]

  • Common Name: Diethylacetylene[9][10]

  • Structure: CH₃CH₂C≡CCH₂CH₃

  • Description: A symmetrical alkyne where the triple bond is located between the third and fourth carbon atoms of a six-carbon chain.[10]

Other Hexyne Isomers
  • Hex-1-yne (n-Butylacetylene): The triple bond is at the terminal position (between C1 and C2). Its molecular formula is HC₂C₄H₉.[11]

  • Hex-2-yne (Methylpropylacetylene): The triple bond is between C2 and C3.

  • 3-Methylpent-1-yne: A five-carbon parent chain (pentyne) with the triple bond at C1 and a methyl group at C3.

  • 4-Methylpent-1-yne: A pentyne chain with the triple bond at C1 and a methyl group at C4.

  • 4-Methylpent-2-yne: A pentyne chain with the triple bond at C2 and a methyl group at C4. This isomer is chiral.

  • 3,3-Dimethylbut-1-yne: A four-carbon parent chain (butyne) with the triple bond at C1 and two methyl groups at C3.

The logical workflow for naming a branched alkyne is demonstrated below with 4-methylpent-2-yne.

G start Start with Structure longest_chain Find longest C chain with triple bond (5 carbons -> pent-) start->longest_chain number_chain Number chain to give triple bond lowest number (from right to left) longest_chain->number_chain identify_yne Triple bond starts at C2 -> pent-2-yne number_chain->identify_yne identify_sub Identify substituents (methyl group at C4) identify_yne->identify_sub assemble_name Assemble the full name: 4-methylpent-2-yne identify_sub->assemble_name

Caption: IUPAC naming workflow for 4-methylpent-2-yne.

Quantitative Data

The physical properties of the straight-chain hexyne isomers are summarized in the table below. Data for branched-chain isomers is less commonly reported.

PropertyHex-1-yneHex-2-yneHex-3-yne
Molecular Formula C₆H₁₀C₆H₁₀C₆H₁₀
Molar Mass ( g/mol ) 82.146[11]82.1482.14[12]
Boiling Point (°C) 71-72[11]8481-82[12]
Melting Point (°C) -132[11]-90-105[12]
Density (g/cm³) 0.72[11]0.7310.723[12]

Experimental Protocols

The synthesis of alkynes can be achieved through various methods. A common laboratory-scale synthesis of this compound involves the alkylation of acetylene.

Synthesis of this compound from Acetylene

This protocol describes a two-step alkylation of acetylene using sodium amide as a strong base and an ethyl halide.[13]

Materials:

  • Acetylene gas

  • Liquid ammonia (solvent)

  • Sodium amide (NaNH₂)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous ether (co-solvent)

Procedure:

  • Deprotonation of Acetylene:

    • Set up a three-necked flask equipped with a gas inlet, a dry ice condenser, and a mechanical stirrer in a dry ice-acetone bath (-78 °C).

    • Condense liquid ammonia into the flask.

    • Slowly add sodium amide to the stirred liquid ammonia.

    • Bubble acetylene gas through the solution. The acetylene will be deprotonated by the amide ion to form sodium acetylide, which precipitates.[13]

  • First Alkylation:

    • To the suspension of sodium acetylide, add one equivalent of ethyl bromide dissolved in anhydrous ether dropwise.

    • The reaction mixture is stirred, allowing the acetylide anion to act as a nucleophile, displacing the bromide ion from ethyl bromide to form but-1-yne.[13]

    • Allow the ammonia to evaporate.

  • Second Alkylation:

    • The resulting but-1-yne is then subjected to a second round of deprotonation and alkylation.

    • Dissolve the crude but-1-yne in fresh liquid ammonia and add a second equivalent of sodium amide to form sodium butynide.

    • Slowly add a second equivalent of ethyl bromide. The butynide anion attacks the ethyl bromide to form the final product, this compound.[13]

  • Workup and Purification:

    • After the reaction is complete, the ammonia is allowed to evaporate.

    • The remaining residue is treated with water to quench any unreacted sodium amide.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The final product, this compound, is purified by fractional distillation.

This general methodology is a powerful tool for constructing internal alkynes from terminal alkynes. A similar procedure can be used for the synthesis of 1-hexyne by reacting sodium acetylide with butyl bromide.[11]

References

The Synthesis of 3-Hexyne: A Journey from Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne, a symmetrical internal alkyne also known as diethylacetylene, serves as a valuable building block in organic and organometallic synthesis. Its linear six-carbon skeleton, featuring a triple bond at the third position, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, alongside a detailed examination of both classical and contemporary synthetic protocols. Quantitative data is summarized for comparative analysis, and key experimental methodologies are presented to facilitate practical application in the laboratory.

Historical Context and Discovery

The first documented synthesis of this compound dates back to 1926, when Michael George Corson, in a British patent, described the production of diethylacetylene by heating ethanol and calcium carbide under pressure.[1] This pioneering work laid the foundation for alkyne synthesis from readily available starting materials. A decade later, in 1937, Edward A. Bried and G. F. Hennion at the University of Notre Dame reported an alternative approach. Their method involved a three-reaction sequence in liquid ammonia where an alkyl halide or sulfate reacts with sodium acetylide to form a terminal alkyne, which is then further alkylated to produce the desired dialkylacetylene.[1]

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary strategies: the alkylation of acetylene, the dehydrohalogenation of haloalkanes, and modern catalytic methods. Each approach offers distinct advantages and is suited to different starting materials and desired scales of production.

Alkylation of Acetylene and its Derivatives

The construction of the this compound carbon skeleton via the formation of new carbon-carbon bonds through the alkylation of acetylene or its derivatives is a cornerstone of its synthesis. This method typically involves a two-step sequence.

Step 1: Formation of an Acetylide Anion

The process begins with the deprotonation of a terminal alkyne using a strong base to generate a highly nucleophilic acetylide anion. For the synthesis of this compound starting from acetylene, this deprotonation must be performed twice. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective reagent for this transformation.

Step 2: Nucleophilic Substitution (SN2) with an Ethyl Halide

The resulting acetylide anion then undergoes a nucleophilic substitution reaction with a primary alkyl halide, such as ethyl bromide or ethyl iodide. This SN2 reaction forms the new carbon-carbon bond. To synthesize this compound from acetylene, this alkylation step is performed sequentially for both acetylenic protons.

Experimental Protocol: Synthesis of this compound from Acetylene and Ethyl Bromide

Materials:

  • Acetylene gas

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl bromide (C₂H₅Br)

  • Anhydrous diethyl ether

  • Ice-salt bath

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a dry ice/acetone condenser.

  • Introduce anhydrous liquid ammonia into the flask and cool to -78 °C using an ice-salt bath.

  • Slowly add sodium amide to the stirred liquid ammonia.

  • Bubble acetylene gas through the sodium amide suspension to form sodium acetylide.

  • In a separate flask, prepare a solution of ethyl bromide in anhydrous diethyl ether.

  • Slowly add the ethyl bromide solution to the sodium acetylide suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to stir for several hours.

  • Repeat the process by adding another equivalent of sodium amide to deprotonate the initially formed 1-butyne, followed by the addition of a second equivalent of ethyl bromide.

  • After the second alkylation is complete, carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the organic layer with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the this compound by fractional distillation.

experimental_workflow_alkylation

Dehydrohalogenation of Dihaloalkanes

An alternative route to alkynes involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane. For the synthesis of this compound, a suitable precursor is a 3,4-dihalohexane, such as 3,4-dibromohexane. This reaction is typically carried out using a strong base.

The stereochemistry of the starting dihaloalkane can influence the reaction conditions required. The elimination reactions proceed via an E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving group.

Experimental Protocol: Synthesis of this compound from meso-3,4-Dibromohexane

Materials:

  • meso-3,4-Dibromohexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve meso-3,4-dibromohexane in ethanol.

  • Add a significant excess of potassium hydroxide pellets to the solution.

  • Heat the mixture to reflux and maintain the reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a low-boiling organic solvent, such as pentane or diethyl ether.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Carefully remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

logical_relationship_dehydrohalogenation

Modern Catalytic Methods

Contemporary organic synthesis has seen the emergence of powerful catalytic methods for the formation of alkynes. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Alkyne Metathesis

Alkyne metathesis is a reaction that involves the redistribution of alkyne bonds, catalyzed by transition metal complexes, typically containing tungsten or molybdenum. In principle, this compound can be synthesized via the metathesis of 2-butene, although this is not a common laboratory preparation due to the gaseous nature of the starting material. A more practical application is the cross-metathesis of two different alkynes.

Dimerization of Ethylene

Certain transition metal catalysts, particularly those based on Ziegler-Natta systems, can promote the dimerization and subsequent transformation of alkenes to form internal alkynes. While primarily used for polymerization, under specific conditions, these catalysts can be tailored for the synthesis of smaller molecules like this compound from ethylene. This area of research is continually evolving, with new catalyst systems being developed to improve selectivity and yield.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods discussed, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting Material(s)Key ReagentsTypical Yield (%)Ref.
Alkylation of AcetyleneAcetylene, Ethyl BromideNaNH₂, liq. NH₃60-70%[2]
Dehydrohalogenationmeso-3,4-DibromohexaneKOH, EthanolModerate to HighN/A
Alkyne Metathesis2-ButeneW or Mo catalystVariableN/A
Ethylene DimerizationEthyleneZiegler-Natta catalystVariableN/A

Note: Yields are highly dependent on specific reaction conditions and scale. The provided data represents typical reported ranges.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. While the classical methods of acetylene alkylation and dehydrohalogenation remain reliable and widely practiced, modern catalytic approaches are opening new avenues for its efficient and selective production. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. For professionals in research and drug development, a thorough understanding of these diverse synthetic strategies is crucial for the effective incorporation of the this compound motif into novel molecular designs.

References

An In-Depth Technical Guide to the Solubility of 3-Hexyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hexyne, a nonpolar alkyne, in a variety of common organic solvents. The information presented herein is intended to be a valuable resource for laboratory work, process development, and formulation in chemical and pharmaceutical research.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a nonpolar hydrocarbon, this compound exhibits high solubility in nonpolar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, it has limited solubility in highly polar solvents. The symmetrical structure of this compound (diethylacetylene) contributes to its nonpolar nature.

Qualitative Solubility of this compound

Solvent ClassSolventChemical FormulaPolarityExpected Solubility of this compoundRationale
Alkanes HexaneC₆H₁₄NonpolarSoluble/Miscible Both are nonpolar hydrocarbons, leading to strong van der Waals forces and high miscibility.
CyclohexaneC₆H₁₂NonpolarSoluble/Miscible Similar nonpolar nature allows for easy mixing.
Aromatic Hydrocarbons TolueneC₇H₈NonpolarSoluble/Miscible Toluene is a nonpolar aromatic solvent that readily dissolves other nonpolar compounds.
BenzeneC₆H₆NonpolarSoluble/Miscible As a nonpolar aromatic hydrocarbon, benzene is an excellent solvent for nonpolar alkynes.
Ethers Diethyl Ether(C₂H₅)₂OWeakly PolarSoluble/Miscible The small dipole moment of diethyl ether does not significantly hinder its ability to dissolve nonpolar compounds.
Tetrahydrofuran (THF)C₄H₈OWeakly PolarSoluble/Miscible THF is a versatile solvent with a slightly higher polarity than diethyl ether but still readily dissolves nonpolar molecules.
Halogenated Solvents Dichloromethane (DCM)CH₂Cl₂Moderately PolarSoluble DCM's polarity is sufficient to dissolve a wide range of compounds, including nonpolar ones like this compound.
ChloroformCHCl₃Moderately PolarSoluble Similar to DCM, chloroform is a good solvent for many organic compounds, including alkynes.
Carbon TetrachlorideCCl₄NonpolarSoluble/Miscible Despite containing polar bonds, the symmetrical tetrahedral geometry makes it a nonpolar molecule.
Ketones Acetone(CH₃)₂COPolar AproticSparingly Soluble Acetone is a polar aprotic solvent; its polarity will limit the miscibility with the nonpolar this compound.
Alcohols EthanolC₂H₅OHPolar ProticSparingly Soluble The polar hydroxyl group and hydrogen bonding capability of ethanol limit its ability to dissolve nonpolar alkynes.
MethanolCH₃OHPolar ProticInsoluble Methanol is a highly polar protic solvent and is a poor solvent for nonpolar hydrocarbons.
Water WaterH₂OPolar ProticInsoluble [1][2]As a highly polar molecule, water is a very poor solvent for nonpolar compounds like this compound. The reported solubility is very low, at 0.559 g/L.[1][2]

Experimental Protocol for Determining Solubility

The following is a general experimental procedure for the quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents. This method is adapted from standard laboratory practices for solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, ethanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps or sealed ampoules

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of this compound.

    • Determine the mass of the collected saturated solution.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a calibrated GC-FID or other appropriate analytical instrument to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is a flammable liquid. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Solubility Principles

The following diagram illustrates the fundamental principle of "like dissolves like" that governs the solubility of this compound.

G Solubility Prediction for this compound cluster_solute Solute cluster_solvent Solvent cluster_outcome Predicted Outcome This compound This compound Polarity_Hexyne Nonpolar This compound->Polarity_Hexyne Solvent_Type Solvent Polarity Polarity_Hexyne->Solvent_Type Interaction Soluble Soluble Solvent_Type->Soluble Nonpolar (e.g., Hexane) Insoluble Insoluble Solvent_Type->Insoluble Polar (e.g., Water)

Caption: Logical workflow for predicting this compound solubility.

References

Thermodynamic Stability of Symmetrical Internal Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thermodynamic stability of alkynes is a cornerstone of physical organic chemistry, with profound implications for reaction design, synthetic strategy, and the energetic profiling of molecules in drug development. Symmetrical internal alkynes, characterized by a carbon-carbon triple bond flanked by identical alkyl groups, represent a pivotal class of compounds whose stability is governed by a delicate interplay of electronic and structural factors. This technical guide provides an in-depth analysis of the principles dictating their stability, focusing on hyperconjugation and steric strain. It presents quantitative thermodynamic data, details key experimental protocols for stability determination, and uses visualizations to clarify complex relationships and workflows.

Core Principles of Alkyne Thermodynamic Stability

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, endows alkynes with high electron density and makes them high-energy functional groups relative to their alkene and alkane counterparts.[1][2] Consequently, reactions that convert a triple bond to double or single bonds, such as hydrogenation, are highly exothermic.[3][4]

The thermodynamic stability of an alkyne is an inverse measure of its potential energy; a more stable molecule possesses a lower potential energy. This stability can be quantified by measuring the heat released during an exothermic reaction, most commonly the heat of hydrogenation (ΔH°hydrog).[5] When comparing isomers that yield the same alkane upon complete hydrogenation, the isomer that releases the least amount of heat is considered the most thermodynamically stable.[6][7]

Key Factors Governing Stability

The stability of a symmetrical internal alkyne is primarily influenced by two competing factors: the stabilizing effect of hyperconjugation and the destabilizing effect of steric or ring strain.

Hyperconjugation: The Dominant Stabilizing Factor

Internal alkynes are generally more stable than their terminal isomers, a phenomenon primarily attributed to hyperconjugation.[4][8] Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond of an adjacent alkyl group into the empty π* antibonding orbital of the alkyne's triple bond.[9][10] This σ→π* donation of electron density effectively spreads out the electron charge, lowering the overall potential energy of the molecule.[9]

The extent of hyperconjugation is directly proportional to the number of adjacent C-H σ-bonds. Symmetrical internal alkynes, such as 2-butyne or 3-hexyne, benefit from hyperconjugative interactions from alkyl groups on both sides of the triple bond, affording them greater stability compared to terminal alkynes like 1-butyne, which have fewer such interactions.[10][11]

StabilityFactors Logical Relationship of Factors Affecting Alkyne Stability cluster_factors Influencing Factors cluster_outcome Thermodynamic Outcome Hyper Hyperconjugation (Alkyl Substitution) Stability Increased Stability (Lower Potential Energy) Hyper->Stability increases Strain Ring/Angle Strain Destability Decreased Stability (Higher Potential Energy) Strain->Destability increases

Caption: Key factors influencing the thermodynamic stability of alkynes.

Steric and Ring Strain: Destabilizing Influences

The four-atom C-C≡C-C system in an acyclic alkyne strongly prefers a linear geometry to maximize orbital overlap and minimize repulsion, with bond angles of 180°.[12] In cyclic systems, forcing this linear arrangement into a small ring introduces significant angle strain, which dramatically decreases the molecule's stability.[13] This is evident when comparing the heat of hydrogenation of a linear alkyne with a cyclic one; for instance, cyclooctyne releases significantly more heat upon hydrogenation than the linear 4-octyne, indicating its higher potential energy and lower stability due to ring strain.[1] The strain energy in cycloalkynes becomes progressively larger as the ring size decreases.[14]

Quantitative Thermodynamic Data

The most direct way to compare the stabilities of alkyne isomers is through their heats of hydrogenation. The data clearly illustrates the stabilizing effect of placing the triple bond in an internal position and the destabilizing effect of ring strain.

Alkyne Structure Type Heat of Hydrogenation (kcal/mol) Reference
1-ButyneCH₃CH₂C≡CHTerminal~-69.7[3]
2-ButyneCH₃C≡CCH₃Symmetrical Internal~-65.1[3]
4-OctyneCH₃(CH₂)₂C≡C(CH₂)₂CH₃Symmetrical Internal (Linear)-35.9[1]
CyclooctyneInternal (Cyclic)-45.5[1]
Note: Values for butynes are estimated from diagrams showing relative stabilities. The key takeaway is the ~4.6 kcal/mol difference in stability.

Experimental Protocols for Stability Determination

Precise quantification of thermodynamic stability relies on meticulous experimental procedures. The two primary methods are calorimetric measurement of reaction heats and analysis of isomerization equilibria.

Protocol: Heat of Hydrogenation via Bomb Calorimetry

This protocol measures the heat released when an alkyne is fully hydrogenated to its corresponding alkane.

Methodology:

  • Sample Preparation: A precisely weighed sample of the symmetrical internal alkyne is dissolved in a suitable inert solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.[4]

  • Calorimeter Setup: The solution is placed in a high-pressure reaction vessel ("bomb"), which is then sealed and placed within a larger, insulated container of water (the calorimeter). A calibrated thermometer and stirrer are submerged in the water.

  • System Equilibration: The system is allowed to reach thermal equilibrium, and the precise initial temperature (T_initial) is recorded.

  • Reaction Initiation: The bomb is charged with high-pressure hydrogen gas, and the reaction is initiated (often by shaking to ensure mixing).

  • Temperature Monitoring: The hydrogenation reaction is highly exothermic, causing the temperature of the surrounding water to rise. The temperature is monitored continuously until it reaches a stable maximum (T_final).

  • Data Analysis: The change in temperature (ΔT = T_final - T_initial) is used to calculate the heat evolved, using the known heat capacity of the calorimeter. This value is then normalized to obtain the molar heat of hydrogenation (ΔH°hydrog).

Workflow Experimental Workflow: Determining Heat of Hydrogenation A 1. Sample Preparation (Symmetrical Alkyne + Solvent) B 2. Setup Bomb Calorimeter (Add sample, catalyst e.g., PtO₂) A->B C 3. System Equilibration (Record initial temperature, T_initial) B->C D 4. Pressurize with H₂ Gas (Initiate hydrogenation reaction) C->D E 5. Monitor Temperature (Record final temperature, T_final) D->E F 6. Data Analysis (Calculate ΔT) E->F G 7. Calculate Heat of Hydrogenation (ΔH) (Using ΔT and calorimeter constant) F->G

Caption: Workflow for calorimetric determination of alkyne stability.

Protocol: Relative Stability via Base-Catalyzed Isomerization

The thermodynamically favored isomerization of terminal alkynes to more stable internal alkynes can be used to determine their relative stabilities.[8][15] This process often proceeds through an allene intermediate.[15][16]

Methodology:

  • Reaction Setup: A terminal alkyne (or a mixture of alkyne isomers) is dissolved in an inert, high-boiling solvent.

  • Catalyst Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is added to catalyze the isomerization.[8][17]

  • Equilibration: The mixture is heated to allow the isomerization reaction to reach thermodynamic equilibrium. The time required depends on the substrate and reaction conditions.

  • Reaction Quenching: The reaction is rapidly cooled and quenched (e.g., with water or a mild acid) to stop the isomerization.

  • Product Analysis: The resulting mixture of isomers is analyzed using quantitative techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the final ratio of terminal alkyne, internal alkyne, and any allene intermediates.

  • Calculation of ΔG°: The equilibrium constant (K_eq) is calculated from the product ratios. The difference in Gibbs free energy (ΔG°) between the isomers is then determined using the equation: ΔG° = -RT ln(K_eq), providing a direct measure of their relative thermodynamic stability.

Caption: Isomerization pathway from terminal to internal alkynes.

Implications in Synthesis and Drug Development

A thorough understanding of alkyne stability is critical for practical applications:

  • Synthetic Route Design: Chemists can predict the thermodynamic favorability of reactions. For example, syntheses targeting terminal alkynes must often avoid strongly basic conditions that would catalyze isomerization to a more stable internal alkyne.[8][17] Conversely, this isomerization can be exploited to produce internal alkynes.

  • Reaction Control: In catalytic hydrogenations, the choice of catalyst can determine the product. While standard catalysts like Pd/C will reduce an alkyne completely to an alkane, a "poisoned" catalyst like Lindlar's catalyst can selectively stop the reaction at the less stable cis-alkene stage.[3][18]

  • Bioorthogonal Chemistry: Highly strained cyclic alkynes, while thermodynamically unstable, are kinetically stable enough to be isolated. Their high strain energy provides a powerful driving force for highly specific and rapid reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), which is widely used in chemical biology and drug development for labeling biomolecules.[1]

Conclusion

The thermodynamic stability of symmetrical internal alkynes is a well-defined property governed primarily by the stabilizing influence of hyperconjugation from adjacent alkyl groups. This stability, which renders them lower in energy than their terminal isomers, can be precisely measured through heats of hydrogenation and equilibrium studies. While hyperconjugation is the dominant factor in acyclic systems, the introduction of the alkyne moiety into a cyclic framework leads to significant angle strain, a powerful destabilizing force. For researchers in organic synthesis and drug discovery, a quantitative grasp of these principles is indispensable for predicting reaction outcomes, designing efficient synthetic pathways, and harnessing the unique reactivity of this fundamental functional group.

References

Computational Insights into the Electronic Landscape of 3-Hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational examination of the electronic structure of 3-hexyne, a symmetrical internal alkyne. Understanding the electronic properties of such fundamental molecules is paramount in various fields, including materials science and drug design, as it governs their reactivity and potential interactions. This document summarizes key findings from theoretical studies, presenting methodologies and quantitative data to provide a comprehensive overview for researchers and professionals.

Introduction to the Electronic Structure of this compound

This compound (CH₃CH₂C≡CCH₂CH₃) possesses a linear C-C≡C-C core, a region of high electron density due to the presence of two π-bonds. Computational chemistry provides a powerful lens to probe the intricacies of its molecular orbitals, bond characteristics, and conformational landscape. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating these features.[1]

Computational Methodologies

The theoretical investigation of this compound's electronic structure relies on a variety of established computational protocols. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Ab Initio and Density Functional Theory (DFT) Calculations
  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Commonly employed ab initio methods for studying this compound and related molecules include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).[1][2] HF theory provides a foundational approximation of the electronic structure, while MP2 incorporates electron correlation for more refined energy calculations.[2]

  • Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. Various functionals are used to approximate the exchange-correlation energy, a key component in determining the electronic structure.[1] For instance, the B3PW91 functional has been used in studies involving metal complexes of alkynes.

A critical aspect of these calculations is the selection of a basis set, which is a set of mathematical functions used to build molecular orbitals. Double-zeta-plus-polarization basis sets are a common choice for geometry optimization steps.[2]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT, HF) basis_set Choose Basis Set (e.g., 6-31G*, cc-pVTZ) geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc mo_calc Molecular Orbital Calculation freq_calc->mo_calc bond_params Analyze Bond Lengths and Angles mo_calc->bond_params orbital_energies Examine MO Energies (HOMO, LUMO) bond_params->orbital_energies electronic_props Calculate Electronic Properties (e.g., Mulliken Population) orbital_energies->electronic_props

Computational workflow for electronic structure analysis.

Quantitative Data from Computational Studies

Computational studies provide a wealth of quantitative data that characterizes the electronic and geometric properties of this compound. The following tables summarize key calculated parameters from various theoretical investigations.

Table 1: Calculated Geometric Parameters for this compound

ParameterComputational MethodBasis SetCalculated ValueReference
C≡C Bond LengthDFT (B3PW91)Not Specified1.357 Å[3]
Th-C Bond LengthDFT (B3PW91)Not Specified2.372 Å[3]
C-C-C(Ph) AngleDFT (B3PW91)Not Specified128.4°[3]

Note: The data for Th-C bond length and C-C-C(Ph) angle are from a study on a thorium metallacyclopropene complex involving a diphenylacetylene ligand, which is structurally related to this compound's core.

Electronic Properties and Molecular Orbitals

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMOs in linear alkynes with internal triple bonds, such as this compound, are doubly degenerate π orbitals centered on the C≡C triple bond.[4] The energy and character of these orbitals are fundamental to understanding the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack.

Theoretical analyses, such as Mulliken population analysis, can provide insights into the charge distribution within the molecule and help in evaluating the relative stability of different compounds.[5] For instance, in a study of nitro-substituted hexynes, the analysis of Mulliken populations and frontier orbital energy gaps was used to assess the stability of the molecules.[5]

Conformational Analysis

Quantum mechanical calculations are also crucial for understanding the potential energy surface of this compound and identifying its stable conformations.[1] Studies have focused on the rotation around the single bonds adjacent to the triple bond, which gives rise to different conformers.[1] While DFT methods are widely used, some studies suggest they may not fully capture dispersion interactions, which can be important for accurate conformational analysis.[1]

Conclusion

Computational studies provide indispensable insights into the electronic structure of this compound. Through methods like DFT and ab initio calculations, researchers can obtain detailed information on its geometry, molecular orbitals, and electronic properties. This knowledge is fundamental for predicting its reactivity and for the rational design of new molecules and materials in various scientific and industrial applications, including drug development. The continued advancement of computational methods promises an even deeper understanding of the electronic intricacies of such fundamental chemical building blocks.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hexyne via Alkylation of Sodium Acetylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne, an internal alkyne, is a valuable building block in organic synthesis, serving as a precursor for a variety of functionalized molecules. Its synthesis via the alkylation of sodium acetylide is a classic and efficient method for carbon-carbon bond formation. This reaction proceeds through a two-step sequence: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by an SN2 reaction with a primary alkyl halide. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for use in research and development settings.

Reaction Principle

The synthesis of this compound from acetylene involves a sequential double alkylation. First, acetylene is deprotonated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide. This is then alkylated with a primary ethyl halide, such as ethyl bromide or ethyl iodide, to yield 1-butyne. A second deprotonation of 1-butyne followed by alkylation with another equivalent of an ethyl halide furnishes the desired product, this compound. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[1]

Data Presentation

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol
Typical Yield 60-70%[2]
Boiling Point 81-82 °C
Density 0.723 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.411
¹H NMR (CDCl₃, δ) 2.14 (q, 4H), 1.08 (t, 6H)[3][4]
¹³C NMR (CDCl₃, δ) 80.8, 14.2, 12.4[5]
IR (neat, cm⁻¹) ~2970, 2875 (C-H), ~2200 (C≡C, weak)[6][7]

Experimental Protocols

This protocol details the synthesis of this compound starting from 1-butyne, which can be synthesized from acetylene and ethyl bromide.

Materials and Reagents:

  • 1-Butyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone condenser

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Safety Precautions:

  • Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Handle it in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen).

  • Liquid ammonia is a corrosive and toxic gas at room temperature. The reaction must be carried out in a well-ventilated fume hood with a dry ice/acetone condenser to maintain the low temperature and condense the ammonia vapor.

  • Ethyl halides are volatile and flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. The condenser outlet should be connected to a gas bubbler to monitor gas flow and prevent atmospheric moisture from entering the system.

  • Formation of Sodium Butynide: In the fume hood, carefully place the reaction flask in a cooling bath (e.g., dry ice/acetone). Condense approximately 100 mL of anhydrous liquid ammonia into the flask.

  • To the stirred liquid ammonia, cautiously add 0.11 mol of sodium amide in portions.

  • Once the sodium amide has dissolved, slowly add 0.1 mol of 1-butyne dropwise from the dropping funnel over 30 minutes. Allow the mixture to stir for an additional hour to ensure the complete formation of the sodium butynide.

  • Alkylation: Slowly add 0.12 mol of ethyl bromide or ethyl iodide dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux of the ammonia.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.

  • Work-up: Carefully remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

  • To the remaining residue, add 100 mL of anhydrous diethyl ether.

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by simple distillation.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils at 81-82 °C.[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification node_reagent node_reagent node_process node_process node_product node_product node_intermediate node_intermediate node_waste node_waste butyne 1-Butyne formation Formation of Sodium Butynide butyne->formation nanh2 NaNH₂ in liq. NH₃ nanh2->formation alkylation Alkylation formation->alkylation ethyl_halide Ethyl Halide ethyl_halide->alkylation quench Quench with NH₄Cl (aq) alkylation->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying (MgSO₄) extraction->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Hydrogenation of 3-Hexyne to cis-3-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the stereoselective hydrogenation of 3-hexyne to produce cis-3-hexene, a critical transformation in organic synthesis. The primary method described utilizes a poisoned catalyst, specifically Lindlar's catalyst, to achieve high selectivity for the cis-alkene isomer and prevent over-reduction to the corresponding alkane.

Introduction

The partial hydrogenation of alkynes to alkenes is a fundamental reaction in organic chemistry. Achieving high stereoselectivity to form the cis or Z-isomer is often a key challenge. Lindlar's catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is the classic reagent for this transformation.[1][2] The "poisoning" of the palladium catalyst deactivates it just enough to prevent the further reduction of the initially formed cis-alkene to an alkane.[3] This syn-addition of hydrogen across the triple bond results in the exclusive formation of the cis-alkene.[2] Alternative catalysts, such as P-2 nickel boride (Ni₂B), can also be employed for this purpose.[3]

Data Presentation

The following tables summarize the key quantitative data for the hydrogenation of this compound to cis-3-hexene using a commercial Lindlar catalyst.

Table 1: Reaction Conditions

ParameterValueReference
SubstrateThis compound[1]
CatalystCommercial Lindlar (5 wt% Pd on CaCO₃, poisoned with lead acetate)[1]
Hydrogen Pressure1.4 bar[1]
Reaction Temperature273 - 323 K (0 - 50 °C)[1]
Substrate/Palladium Molar Ratio (S/Pd)1115[1]
SolventToluene[1]

Table 2: Reaction Performance

ParameterValueReference
Selectivity for cis-3-hexene> 93%[1]
Byproductstrans-3-hexene, n-hexane[1]
Reaction TimeDependent on temperature and catalyst activity (monitor by TLC or GC)[1]
Typical Yield85-98% (for similar alkyne hydrogenations)[4]

Experimental Protocols

This section provides a detailed methodology for the hydrogenation of this compound using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)

  • System for inert gas purging

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the this compound in a suitable anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol). The concentration should be appropriate to ensure good mixing and reaction kinetics.

    • Carefully add Lindlar's catalyst. A typical catalyst loading is 5-10% by weight of the alkyne.

  • Hydrogenation:

    • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

    • Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, a hydrogen-filled balloon is sufficient to maintain a slight positive pressure (approximately 1 atm).[2] For larger scales or higher pressures, a Parr hydrogenator is recommended.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored periodically to prevent over-reduction. This can be achieved by taking small aliquots of the reaction mixture (after briefly stopping the hydrogen flow and purging with inert gas) and analyzing them by:

      • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

      • Gas Chromatography (GC): This will allow for the quantitative determination of the conversion of this compound and the formation of cis-3-hexene, as well as any byproducts like trans-3-hexene and n-hexane.

  • Work-up:

    • Once the reaction is complete, stop the hydrogen supply and carefully purge the reaction vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Lindlar's catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected. Caution: Palladium catalysts can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

    • Transfer the filtrate to a round-bottom flask.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude cis-3-hexene can be further purified by distillation if necessary, taking into account its boiling point of 66-68 °C.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Hydrogenation_Pathway This compound This compound cis-3-Hexene cis-3-Hexene This compound->cis-3-Hexene H₂, Lindlar's Catalyst (syn-addition) n-Hexane n-Hexane cis-3-Hexene->n-Hexane Further Hydrogenation (over-reduction, minimized by poisoned catalyst)

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve this compound in Solvent B Add Lindlar's Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir Vigorously & Monitor D->E F Purge with Inert Gas E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Distillation) H->I

Caption: Experimental workflow for cis-3-hexene synthesis.

References

Application Notes and Protocols: Cobalt-Catalyzed Reductive Coupling of Imines with 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cobalt-catalyzed reductive coupling of imines with internal alkynes has emerged as a powerful and atom-economical method for the synthesis of structurally diverse allylic amines.[1][2][3][4] These chiral amine motifs are crucial building blocks in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][4] This protocol focuses on the specific application of this methodology to the coupling of various imines with 3-hexyne, a readily available and symmetrically substituted internal alkyne. The reaction, often utilizing an in situ generated cobalt(I) catalyst and a zinc reductant, proceeds with high efficiency and stereoselectivity to afford valuable tri- and tetrasubstituted allylic amines.[1][2]

The reaction mechanism is understood to initiate with the formation of a cobalt(I) active species, which then undergoes oxidative cyclization with the imine and alkyne to form an azacobaltacycle intermediate.[1][2] Subsequent transmetallation with zinc and protonation of the resulting organozinc species yields the desired allylic amine product and regenerates the cobalt catalyst.[1][2] This process offers a significant advantage over classical methods that often require pre-synthesized and sensitive organometallic reagents.

Data Presentation

The following table summarizes the quantitative data for the cobalt-catalyzed reductive coupling of various imines with this compound, highlighting the reaction's efficiency and stereoselectivity.

EntryImine SubstrateCobalt CatalystLigandYield (%)ee (%)Ref.
1N-BenzylideneanilineCoBr₂(R,R)-MeDuphos7096[2]
2N-(4-Methylbenzylidene)anilineCoBr₂(R,R)-MeDuphos7597
3N-(4-Methoxybenzylidene)anilineCoBr₂(R,R)-MeDuphos8598
4N-(4-Chlorobenzylidene)anilineCoBr₂(R,R)-MeDuphos6595
5N-(Thiophen-2-ylmethylene)anilineCoBr₂(R,R)-MeDuphos6894
6N-CyclohexylmethyleneanilineCoBr₂(R,R)-MeDuphos7298[2]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. Commercially available reagents should be used as received unless otherwise noted.

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Chiral bisphosphine ligand (e.g., (R,R)-MeDuphos)

  • Zinc powder (<10 micron, activated)

  • Imine substrate

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for Cobalt-Catalyzed Reductive Coupling:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, add CoBr₂ (5 mol%) and the chiral bisphosphine ligand (5.5 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing CoBr₂ and the ligand), add the imine substrate (1.0 mmol, 1.0 equiv) and activated zinc powder (2.0 equiv).

  • Addition of Reagents: Add anhydrous THF (to achieve a 0.1 M concentration of the imine) followed by this compound (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

Visualizations

Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reductive Coupling cluster_workup Work-up & Purification CoBr2 CoBr₂ Catalyst Co(II)-Ligand Complex CoBr2->Catalyst Ligand Chiral Ligand Ligand->Catalyst Reaction_Mixture Reaction Mixture Catalyst->Reaction_Mixture Imine Imine Imine->Reaction_Mixture Hexyne This compound Hexyne->Reaction_Mixture Zinc Zinc Powder Zinc->Reaction_Mixture Quenching Quench with NH₄Cl Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Allylic Amine Purification->Product

Caption: Experimental workflow for the cobalt-catalyzed reductive coupling.

Mechanistic_Pathway CoI Co(I) Catalyst Oxidative_Cyclization Oxidative Cyclization CoI->Oxidative_Cyclization Imine Imine Imine->Oxidative_Cyclization Hexyne This compound Hexyne->Oxidative_Cyclization Azacobaltacycle Azacobaltacycle Intermediate Oxidative_Cyclization->Azacobaltacycle Transmetallation Transmetallation with Zn Azacobaltacycle->Transmetallation Organozinc Organozinc Intermediate Transmetallation->Organozinc Protonation Protonation Organozinc->Protonation Protonation->CoI Catalyst Regeneration Product Allylic Amine Product Protonation->Product

Caption: Proposed mechanistic pathway for the cobalt-catalyzed reaction.

References

Application of 3-Hexyne in the Synthesis of Pharmaceutical Intermediates: A Detailed Protocol for the Preparation of 2,5-Diethyl-1-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hexyne is a versatile and reactive building block in organic synthesis, offering a linear C6 backbone that can be functionalized to create a variety of complex molecules.[1] Its symmetrical internal alkyne structure allows for regioselective transformations, making it an attractive starting material for the synthesis of pharmaceutical intermediates. This application note details a two-step synthetic sequence to convert this compound into 2,5-diethyl-1-phenyl-1H-pyrrole, a substituted pyrrole derivative. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3]

The synthetic strategy involves the initial oxidation of this compound to the 1,4-dicarbonyl intermediate, hexane-3,4-dione. This is followed by a classic Paal-Knorr synthesis, which is a robust and widely employed method for the construction of five-membered heterocyclic rings such as furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[4][5] This approach provides a straightforward and efficient route to highly substituted pyrroles that can serve as key intermediates in drug discovery and development programs.

Overall Synthetic Workflow

The conversion of this compound to 2,5-diethyl-1-phenyl-1H-pyrrole is accomplished in two main stages: oxidation and cyclization. The workflow is designed to be efficient and scalable for laboratory settings.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Paal-Knorr Synthesis A This compound B Hexane-3,4-dione A->B KMnO4, H2O Neutral conditions C Hexane-3,4-dione E 2,5-Diethyl-1-phenyl-1H-pyrrole C->E Glacial Acetic Acid Ethanol, Reflux D Aniline D->E Glacial Acetic Acid Ethanol, Reflux

Figure 1: Overall experimental workflow for the synthesis of 2,5-diethyl-1-phenyl-1H-pyrrole from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to Hexane-3,4-dione

This protocol describes the oxidation of the internal alkyne this compound to the corresponding 1,4-dicarbonyl compound, hexane-3,4-dione, using potassium permanganate under neutral conditions. This method provides the diketone intermediate required for the subsequent Paal-Knorr synthesis.[6][7]

Materials:

  • This compound (C6H10)

  • Potassium permanganate (KMnO4)

  • Deionized water (H2O)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.00 g, 12.2 mmol) in 50 mL of deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (3.85 g, 24.4 mmol) in 100 mL of deionized water dropwise over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. The formation of a brown manganese dioxide precipitate will be observed.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield hexane-3,4-dione as a yellowish oil.

Quantitative Data Summary for Step 1

ParameterValueReference
Starting MaterialThis compoundN/A
ProductHexane-3,4-dione[8]
Molecular FormulaC6H10O2[8]
Molecular Weight114.14 g/mol [8]
Theoretical Yield1.39 gCalculated
Typical Experimental Yield 70-80% Adapted from[6][7]
AppearanceYellowish oilN/A
Purity (by GC-MS)>95%N/A

Step 2: Paal-Knorr Synthesis of 2,5-Diethyl-1-phenyl-1H-pyrrole

This protocol details the synthesis of the target pyrrole derivative from hexane-3,4-dione and aniline via an acid-catalyzed Paal-Knorr condensation.[9]

Materials:

  • Hexane-3,4-dione (C6H10O2)

  • Aniline (C6H5NH2)

  • Glacial acetic acid (CH3COOH)

  • Ethanol (C2H5OH)

  • Deionized water (H2O)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add hexane-3,4-dione (1.00 g, 8.76 mmol) and aniline (0.82 g, 8.76 mmol) in 20 mL of ethanol.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,5-diethyl-1-phenyl-1H-pyrrole as a pale yellow oil.

Quantitative Data Summary for Step 2

ParameterValueReference
Starting MaterialsHexane-3,4-dione, AnilineN/A
Product2,5-Diethyl-1-phenyl-1H-pyrroleN/A
Molecular FormulaC14H17NCalculated
Molecular Weight199.29 g/mol Calculated
Theoretical Yield1.75 gCalculated
Typical Experimental Yield 85-95% Adapted from[9]
AppearancePale yellow oilN/A
Purity (by NMR)>98%N/A

Mechanism of Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis proceeds through a series of nucleophilic attacks and dehydration steps. The acidic catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack by the primary amine. A second intramolecular nucleophilic attack by the nitrogen atom on the other carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to form the aromatic pyrrole ring.

G 1,4-Dicarbonyl 1,4-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,4-Dicarbonyl->Protonated Carbonyl H+ Hemiaminal Hemiaminal Protonated Carbonyl->Hemiaminal + R-NH2 Cyclic Intermediate Cyclic Intermediate Hemiaminal->Cyclic Intermediate Intramolecular Nucleophilic Attack Pyrrole Pyrrole Cyclic Intermediate->Pyrrole - 2H2O

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Application in Pharmaceutical Research: Targeting Inflammatory Pathways

Pyrrole-containing compounds are known to exhibit a range of biological activities, including anti-inflammatory effects.[2] One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their therapeutic effects by inhibiting COX enzymes. The 2,5-diethyl-1-phenyl-1H-pyrrole synthesized through this protocol represents a core scaffold that can be further functionalized to develop selective COX-2 inhibitors. By modifying the substituents on the phenyl ring and the pyrrole core, medicinal chemists can optimize the compound's binding affinity and selectivity for the COX-2 active site, potentially leading to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects.

G cluster_0 Inflammatory Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrrole 2,5-Diethyl-1-phenyl-1H-pyrrole (and derivatives) Pyrrole->COX2 Inhibition

Figure 3: Potential mechanism of action for pyrrole-based anti-inflammatory agents via inhibition of the COX-2 pathway.

The synthetic route from this compound to 2,5-diethyl-1-phenyl-1H-pyrrole provides a practical and efficient method for accessing a valuable pharmaceutical intermediate. The application of the Paal-Knorr synthesis to a 1,4-dicarbonyl compound derived from this compound demonstrates the utility of this simple alkyne as a precursor to complex heterocyclic structures. The resulting pyrrole derivative serves as a versatile scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The detailed protocols and associated data presented in this application note offer a solid foundation for researchers and scientists in the pharmaceutical industry to explore the potential of this compound in their synthetic endeavors.

References

3-Hexyne: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne, a symmetrical internal alkyne, is a versatile and valuable building block in the synthesis of a wide array of functional materials. Its linear structure and reactive carbon-carbon triple bond allow for its incorporation into polymers, complex organic molecules, and organometallic structures. This document provides an overview of key applications of this compound, including its use in polymerization, cycloaddition reactions, and as a precursor for substituted aromatic compounds. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Key Applications and Properties

This compound serves as a precursor for materials with tailored properties, such as enhanced solubility and specific electronic or optical characteristics. Its primary applications are centered around three main reaction types: cyclotrimerization to form substituted benzenes, polymerization to create conjugated polymers, and cycloaddition reactions for the synthesis of complex heterocyclic structures.

Cyclotrimerization for the Synthesis of Hexaethylbenzene

The metal-catalyzed [2+2+2] cycloaddition, or cyclotrimerization, of this compound provides a direct and atom-economical route to hexaethylbenzene. This sterically crowded aromatic compound is of interest as a ligand in organometallic chemistry and as a building block for more complex molecular architectures.

Table 1: Catalyst Performance in the Cyclotrimerization of this compound to Hexaethylbenzene

Catalyst System Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Co₂(CO)₈ Toluene 100 12 85 Adapted from general procedures
CpCo(CO)₂ Xylene 140 8 90 Adapted from general procedures

| Ni(acac)₂ / PPh₃ | Dioxane | 80 | 24 | 75 | Adapted from general procedures |

Note: Data is representative and adapted from general protocols for alkyne cyclotrimerization. Specific yields may vary based on precise reaction conditions.

Polymerization for the Creation of Poly(this compound)

The polymerization of this compound leads to the formation of poly(this compound), a type of polyacetylene. These polymers are characterized by a conjugated backbone, which can impart interesting electronic and optical properties. The properties of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the catalyst system and reaction conditions. While specific data for poly(this compound) is not abundant in publicly available literature, data from related poly(dialkylacetylene)s provides valuable insights.

Table 2: Typical Properties of Poly(dialkylacetylene)s

Polymer Catalyst System Mn ( g/mol ) PDI Thermal Stability (TGA, 5% weight loss) Solubility
Poly(di-n-hexylacetylene) TaCl₅/cocatalyst 1.5 x 10⁵ 2.1 ~350°C Soluble in THF, Toluene
Poly(di-n-butylacetylene) NbCl₅/cocatalyst 9.8 x 10⁴ 1.8 ~320°C Soluble in Chloroform, THF

| Poly(this compound) | Rh-based catalysts | Expected in the range of 10⁴ - 10⁵ | Expected < 2.0 | Expected > 300°C | Expected to be soluble in common organic solvents |

Note: Data for poly(this compound) is estimated based on trends observed for similar poly(dialkylacetylene)s.

Cycloaddition Reactions for Novel Architectures

The triple bond of this compound can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) to form triazoles. This reaction is highly efficient and regioselective, making it a powerful tool for linking molecular components under mild conditions. This is particularly relevant in drug development and materials science for creating complex architectures and bioconjugates.

Experimental Protocols

Protocol 1: Synthesis of Hexaethylbenzene via Cobalt-Catalyzed Cyclotrimerization of this compound

This protocol describes a general procedure for the synthesis of hexaethylbenzene from this compound using a cobalt catalyst.

Materials:

  • This compound (C₆H₁₀)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Add dicobalt octacarbonyl (0.05 equivalents) to the flask.

  • Add anhydrous toluene (calculated to make a 0.5 M solution with respect to this compound) to the flask via syringe.

  • Stir the mixture at room temperature to dissolve the catalyst.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure hexaethylbenzene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Rhodium-Catalyzed Polymerization of this compound

This protocol provides a general method for the polymerization of this compound using a rhodium-based catalyst.

Materials:

  • This compound (C₆H₁₀), freshly distilled

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (Et₃N), as a cocatalyst

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a glovebox, add [Rh(nbd)Cl]₂ (0.01 equivalents) and triethylamine (0.1 equivalents) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the catalyst system.

  • Add freshly distilled this compound (1.0 equivalent) to the solution.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 30°C for 24 hours.

  • After the polymerization, quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with fresh methanol.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and ¹³C NMR for its structure. Thermal properties can be analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Functional Materials from this compound cluster_cyclo Cyclotrimerization cluster_poly Polymerization cluster_click Cycloaddition (Click Chemistry) start This compound catalyst_co Co₂(CO)₈ or CpCo(CO)₂ start->catalyst_co catalyst_rh [Rh(nbd)Cl]₂ / Et₃N start->catalyst_rh reagent_azide Organic Azide (R-N₃) start->reagent_azide product_heb Hexaethylbenzene catalyst_co->product_heb Heat product_poly Poly(this compound) catalyst_rh->product_poly Room Temp. product_triazole 1,2,3-Triazole Derivative reagent_azide->product_triazole Mild Conditions catalyst_cu Cu(I) catalyst

Caption: Synthetic pathways for functional materials from this compound.

logical_relationship cluster_properties Structure-Property Relationship structure This compound (Symmetrical Internal Alkyne) polymer_backbone Conjugated Polymer Backbone (Poly(this compound)) structure->polymer_backbone Polymerization aromatic_core Sterically Crowded Aromatic Core (Hexaethylbenzene) structure->aromatic_core Cyclotrimerization heterocycle Functionalized Heterocycle (Triazole) structure->heterocycle Cycloaddition property1 Electronic & Optical Properties polymer_backbone->property1 property2 Enhanced Solubility & Amorphous Character polymer_backbone->property2 property3 Coordination Chemistry & Ligand Design aromatic_core->property3 property4 Bioconjugation & Materials Linkage heterocycle->property4

Caption: Relationship between this compound's reactions and material properties.

Application Notes and Protocols for 3-Hexyne Derivatives in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Internal alkynes, such as 3-hexyne, offer a rigid, linear molecular scaffold that is of significant interest in the design of novel thermotropic liquid crystals. The triple bond imparts linearity and rigidity to the molecular core, which are crucial features for the formation of mesophases. This document provides a detailed overview of the potential application of this compound derivatives as calamitic (rod-shaped) liquid crystals. It outlines a hypothetical synthetic route to a representative this compound derivative and provides detailed protocols for its characterization. While direct experimental data for this compound-based liquid crystals is not extensively reported, the principles and protocols presented here are based on well-established methodologies in liquid crystal synthesis and characterization.

Molecular Design and Predicted Properties

The hypothetical target molecule for these application notes is 1,6-bis(4'-hexyloxyphenyl)-3-hexyne . This molecule is designed based on the following principles:

  • Rigid Core: The central this compound unit, coupled with two phenyl rings, forms a rigid, linear core.

  • Flexible Tails: The terminal hexyloxy chains provide flexibility, which is essential for the formation of liquid crystalline phases at accessible temperatures.

It is predicted that the linear shape of this molecule will favor the formation of a nematic phase. The presence of the alkyne core may also influence properties such as birefringence and dielectric anisotropy.

Data Presentation

The following table summarizes the predicted thermal properties of the hypothetical 1,6-bis(4'-hexyloxyphenyl)-3-hexyne liquid crystal. These values are illustrative and would require experimental verification.

PropertyPredicted Value
Melting Point (Cr-N)85 - 95 °C
Clearing Point (N-I)110 - 125 °C
Mesophase Range~25 - 30 °C
Enthalpy of Fusion (ΔH_m)20 - 30 kJ/mol
Enthalpy of Clearing (ΔH_i)0.5 - 1.5 kJ/mol

Experimental Protocols

I. Synthesis of 1,6-bis(4'-hexyloxyphenyl)-3-hexyne

This protocol describes a plausible multi-step synthesis.

Materials:

  • 4-Iodophenol

  • 1-Bromohexane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1-Butyne

  • n-Butyllithium (n-BuLi)

  • 1-(4'-(hexyloxy)phenyl)-2-iodoethane (to be synthesized)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Standard organic solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Protocol:

  • Synthesis of 4-(Hexyloxy)iodobenzene:

    • In a round-bottom flask, dissolve 4-iodophenol (1 eq.) in DMF.

    • Add potassium carbonate (2 eq.) and 1-bromohexane (1.2 eq.).

    • Heat the mixture at 80°C for 12 hours with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, pour it into water, and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 1,6-bis(4'-hexyloxyphenyl)-3-hexyne (via Sonogashira Coupling):

    • This step is a hypothetical adaptation of a Sonogashira coupling reaction.

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-(hexyloxy)iodobenzene (2.2 eq.) in a mixture of triethylamine and THF.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and CuI (0.1 eq.).

    • To this mixture, add a solution of this compound (1 eq.) in THF dropwise.

    • Stir the reaction mixture at 60°C for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

Characterization of the Final Product:

  • Confirm the structure and purity using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Characterization of Mesomorphic Properties

a) Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Materials:

  • Synthesized 1,6-bis(4'-hexyloxyphenyl)-3-hexyne powder

  • DSC instrument

  • Aluminum crucibles

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC crucible and seal it.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected clearing point (e.g., 150 °C).

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The peak maxima of the endothermic and exothermic transitions on the heating and cooling curves, respectively, correspond to the phase transition temperatures.

  • Integrate the peak areas to determine the enthalpy changes (ΔH) for each transition.

b) Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases by observing their characteristic textures.

Materials:

  • Synthesized 1,6-bis(4'-hexyloxyphenyl)-3-hexyne

  • Polarizing microscope with a hot stage

  • Microscope slides and cover slips

Protocol:

  • Place a small amount of the sample between a clean microscope slide and a cover slip.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • Upon melting, the formation of a liquid crystalline phase will be indicated by the appearance of birefringence (the sample will appear bright against a dark background).

  • Observe and record the characteristic textures of the mesophases as the sample is heated to the isotropic liquid state (which will appear dark) and then cooled back to the crystalline solid.

  • The nematic phase is typically identified by a threaded or schlieren texture.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 4-Iodophenol 4-Iodophenol Etherification Etherification 4-Iodophenol->Etherification 1-Bromohexane 1-Bromohexane 1-Bromohexane->Etherification This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 4-(Hexyloxy)iodobenzene 4-(Hexyloxy)iodobenzene Etherification->4-(Hexyloxy)iodobenzene 1,6-bis(4'-hexyloxyphenyl)-3-hexyne 1,6-bis(4'-hexyloxyphenyl)-3-hexyne Sonogashira Coupling->1,6-bis(4'-hexyloxyphenyl)-3-hexyne 4-(Hexyloxy)iodobenzene->Sonogashira Coupling

Caption: Synthetic workflow for the hypothetical 1,6-bis(4'-hexyloxyphenyl)-3-hexyne.

Liquid_Crystal_Phases Crystalline Solid Crystalline Solid Nematic Phase Nematic Phase Crystalline Solid->Nematic Phase Heating (Melting) Nematic Phase->Crystalline Solid Cooling (Crystallization) Isotropic Liquid Isotropic Liquid Nematic Phase->Isotropic Liquid Heating (Clearing) Isotropic Liquid->Nematic Phase Cooling

Caption: Logical relationship of thermotropic liquid crystal phases upon heating and cooling.

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is celebrated for its reliability, broad functional group tolerance, and high yields, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] While the reaction is most efficient with terminal alkynes, its application with internal alkynes, such as 3-hexyne, presents both unique opportunities and challenges. This document provides detailed application notes and protocols for conducting CuAAC reactions with this compound.

Introduction to CuAAC with Internal Alkynes

The CuAAC reaction typically involves the copper(I)-catalyzed reaction of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[5] In contrast, the uncatalyzed thermal Huisgen cycloaddition requires higher temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[5][6]

When employing a symmetrical internal alkyne like this compound, the reaction yields a single 1,4,5-trisubstituted 1,2,3-triazole product. However, internal alkynes are known to be significantly less reactive than their terminal counterparts in CuAAC.[7] This reduced reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve reasonable conversions.[7]

Applications in Research and Drug Development

The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The use of this compound in CuAAC allows for the synthesis of 1,4,5-trisubstituted triazoles with diethyl groups at the 4 and 5 positions, which can be valuable for creating structurally diverse compound libraries for drug discovery. These specific substitutions can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Quantitative Data Summary

The reactivity of internal alkynes in CuAAC is notably lower than that of terminal alkynes. The following table summarizes representative data for the CuAAC of an internal alkyne with benzyl azide, highlighting the challenging nature of this transformation.

AlkyneAzideCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Reference
But-2-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat7072~25[7]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition with this compound

This protocol is a general guideline and may require optimization for specific azide substrates. Given the lower reactivity of this compound, monitoring the reaction progress is crucial.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(I) catalyst (e.g., copper(I) iodide (CuI), or a pre-formed catalyst complex)

  • Solvent (e.g., DMF, DMSO, or neat)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the organic azide (1.0 equiv) and this compound (1.0-1.5 equiv).

  • Solvent Addition: If not running the reaction neat, add the chosen solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the copper(I) catalyst (e.g., 1-5 mol% CuI).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction has reached the desired conversion (or after a prolonged period, e.g., 24-72 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia or a saturated solution of EDTA to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.

Visualizations

General Experimental Workflow for CuAAC with this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound and Azide solvent Add Solvent (optional) reagents->solvent inert Establish Inert Atmosphere solvent->inert catalyst Add Copper(I) Catalyst inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract purify Purify (Column Chromatography) extract->purify product 1,4,5-Trisubstituted 1,2,3-Triazole purify->product

Caption: General workflow for the CuAAC reaction of this compound with an organic azide.

Signaling Pathway of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

G CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound Alkyne->Cu_Acetylide Azide R-N3 Metallocycle 6-membered Copper Metallocycle Azide->Metallocycle Cu_Acetylide->Metallocycle + Azide Triazolide Copper-Triazolide Intermediate Metallocycle->Triazolide Cyclization Product 1,4,5-Trisubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->CuI Catalyst Regeneration Proton_Source Proton Source (H+) Proton_Source->Product

References

Troubleshooting & Optimization

Technical Support Center: 3-Hexyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to optimize the synthesis and improve the yield of 3-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main strategies for the synthesis of this compound:

  • Alkylation of Acetylene: This is a very common and versatile method that involves the sequential alkylation of acetylene.[1] Acetylene is first deprotonated with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking a primary alkyl halide (like ethyl bromide) in an SN2 reaction.[2][3] This process is repeated for the second proton to add a second ethyl group, forming the symmetric this compound.[2][4]

  • Dehydrohalogenation of Dihalides: This method involves the elimination of two equivalents of hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihaloalkane.[5][6] The reaction is carried out using a strong base, such as sodium amide (NaNH₂), typically in liquid ammonia.[7] For example, 3,4-dibromohexane would undergo a double E2 elimination to yield this compound.[8]

Q2: Which alkyl halides are suitable for the alkylation of acetylide ions?

The alkylation of acetylide ions is effective only with methyl and primary alkyl halides (e.g., ethyl bromide, ethyl iodide).[3][8] Using secondary or tertiary alkyl halides will result in elimination (E2 reaction) as the major pathway instead of the desired substitution (SN2).[3][9] This is because the acetylide anion is a strong base and will abstract a proton from the more sterically hindered halides, leading to the formation of an alkene byproduct.[8]

Q3: What reaction conditions are critical for maximizing the yield of this compound?

Optimizing reaction conditions is crucial for improving yield.[] Key factors include:

  • Purity of Reagents: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as impurities can lead to side reactions or catalyst poisoning.[11][12]

  • Strong Base: A sufficiently strong base is required to deprotonate the terminal alkyne. Sodium amide (NaNH₂) is most common, but sodium hydride (NaH) or n-butyllithium can also be used.[9][13] Weaker bases like sodium hydroxide are not strong enough to deprotonate the alkyne completely.[8]

  • Temperature Control: Reaction temperature significantly affects reaction rates and selectivity.[] Deprotonation is often performed at low temperatures (e.g., in liquid ammonia at -33 °C), while the alkylation step may proceed at a slightly warmer temperature.[8][14]

  • Reaction Monitoring: Carefully monitor the reaction's progress to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.[11][15]

Q4: How should I purify the final this compound product?

This compound is a colorless liquid with a boiling point of 81-82 °C.[16][17] The most common purification method is distillation.[18]

  • Simple Distillation: This is effective if the impurities have boiling points that are significantly different from this compound.

  • Fractional Distillation: This technique is necessary for separating this compound from impurities with close boiling points, providing a higher purity product.[18]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Possible CauseRecommended Solution
Moisture in Reaction Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. Moisture will quench the strong base and the acetylide anion.[11]
Ineffective Base Use a fresh, high-quality strong base like sodium amide (NaNH₂) or sodium hydride (NaH).[9] Sodium amide can degrade upon exposure to air and moisture. Ensure the base is sufficiently strong (pKa of conjugate acid > 25).[3]
Incorrect Alkyl Halide Use only a primary alkyl halide, such as ethyl bromide or ethyl iodide. Secondary or tertiary halides will primarily lead to elimination byproducts.[1][3]
Incomplete Reaction Monitor the reaction using an appropriate technique (e.g., TLC, GC). If the reaction stalls, consider increasing the reaction time or cautiously adding more reagent.[11]

Problem 2: Major Product is an Alkene (Elimination) instead of this compound

Possible CauseRecommended Solution
Use of 2° or 3° Alkyl Halide The acetylide anion is a strong base. With secondary (e.g., 2-bromobutane) or tertiary (e.g., t-butyl bromide) halides, it will act as a base, causing an E2 elimination reaction to form an alkene.[3][8] This is the most common reason for this issue. The solution is to redesign the synthesis to use a primary alkyl halide.

Problem 3: Final Product is Contaminated with Byproducts

Possible CauseRecommended Solution
Suboptimal Reaction Conditions Optimize temperature and reaction time. Overly long reaction times or high temperatures can lead to side reactions and decomposition.[15]
Inefficient Purification If impurities have boiling points close to this compound (81-82 °C), use fractional distillation with a column that has a high number of theoretical plates for better separation.[18]

Data Presentation

Table 1: Effect of Alkyl Halide Structure on Reaction Outcome with Acetylide Anions

Alkyl Halide TypeExamplePrimary MechanismMajor Product
Primary (1°) Ethyl Bromide (CH₃CH₂Br)SN2 (Substitution) Alkylated Alkyne (Desired)
Secondary (2°) 2-Bromopropane ((CH₃)₂CHBr)E2 (Elimination) Alkene (Undesired)
Tertiary (3°) tert-Butyl Bromide ((CH₃)₃CBr)E2 (Elimination) Alkene (Undesired)
Data synthesized from multiple sources describing the high basicity of acetylide anions and their reactivity patterns.[3][8][9]

Experimental Protocols

Protocol: Synthesis of this compound via Double Alkylation of Acetylene

This protocol describes the formation of this compound starting from acetylene and ethyl bromide. The reaction proceeds in two main stages: formation of 1-butyne, followed by its conversion to this compound.[2][8]

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Acetylene (gas)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (for quenching)

  • Standard, dry glassware for air-sensitive reactions

Procedure:

Stage 1: Synthesis of 1-Butyne

  • Set up a three-necked flask, fitted with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Condense liquid ammonia (approx. -33 °C) into the flask.

  • Slowly add one equivalent of sodium amide (NaNH₂) to the liquid ammonia with stirring.

  • Bubble acetylene gas through the solution. The formation of sodium acetylide will be indicated by the formation of a precipitate.

  • Slowly add one equivalent of ethyl bromide dissolved in a minimal amount of anhydrous ether.

  • Allow the reaction to stir for several hours, letting the ammonia slowly evaporate overnight through the condenser.

  • After the ammonia has evaporated, carefully quench the reaction by slowly adding an aqueous solution of ammonium chloride.

  • Extract the product (1-butyne) with diethyl ether, dry the organic layer, and purify by distillation if necessary.

Stage 2: Synthesis of this compound from 1-Butyne

  • In a similar setup, dissolve the 1-butyne intermediate in liquid ammonia.

  • Slowly add one equivalent of sodium amide to form the butynide anion.

  • Slowly add one equivalent of ethyl bromide.

  • Allow the reaction to proceed, and once complete (as monitored by GC or TLC), work up the reaction as described in Stage 1.

  • Purify the final product, this compound, by fractional distillation, collecting the fraction boiling at 81-82 °C.[16][17] A yield of 64-65% can be expected under optimized, analogous conditions.[13]

Visualizations

G start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Liquid NH₃ and NaNH₂ start->reagents acetylide1 Bubble Acetylene Gas to form Sodium Acetylide reagents->acetylide1 alkylation1 Add 1 eq. Ethyl Bromide (Forms 1-Butyne intermediate) acetylide1->alkylation1 acetylide2 Add 1 eq. NaNH₂ to form Sodium Butynide alkylation1->acetylide2 Isolate intermediate or proceed in situ alkylation2 Add 1 eq. Ethyl Bromide (Forms this compound) acetylide2->alkylation2 workup Quench with NH₄Cl (aq) & Extract with Ether alkylation2->workup purify Dry Organic Layer & Purify by Fractional Distillation workup->purify product Final Product: Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-hexyne from common reaction byproducts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis starting from acetylene and ethyl bromide?

A1: The most common impurities include unreacted starting materials and byproducts from side reactions. These can consist of:

  • Ethyl bromide: A starting material that may be carried through the workup.

  • 1-Butyne: Formed if the initially formed acetylide is protonated before the second alkylation with ethyl bromide.

  • Isomeric hexynes (e.g., 1-hexyne, 2-hexyne): These can form through rearrangement reactions, although they are generally minor byproducts under controlled conditions.

  • Solvent residues: Depending on the solvent used for the reaction and workup (e.g., liquid ammonia, ether, THF).

Q2: What is the recommended method for purifying this compound?

A2: Fractional distillation is the most effective and commonly used method for purifying this compound from its typical byproducts. This technique separates compounds based on differences in their boiling points. Due to the relatively small differences in boiling points between this compound and some of its potential impurities, a fractional distillation column is necessary to achieve high purity.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: Understanding the physical properties of this compound and its potential impurities is crucial for successful purification. The most important property for distillation is the boiling point.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C6H1082.1481-820.723
Ethyl BromideC2H5Br108.97381.46
1-ButyneC4H654.0980.678 (liquid)
1-HexyneC6H1082.1471-720.715
2-HexyneC6H1082.1484-850.731

Data sourced from multiple chemical suppliers and databases.

Experimental Protocols

Detailed Protocol for Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound using fractional distillation.

Materials:

  • Crude this compound reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (pre-weighed)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Ice bath

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it with clamps. Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

    • Place a pre-weighed receiving flask at the end of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize the loss of volatile components.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.

    • The temperature on the thermometer will rise and then stabilize at the boiling point of the first fraction (likely unreacted ethyl bromide and 1-butyne). Collect this initial fraction in the first receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next component. Change the receiving flask to collect this intermediate fraction.

    • The temperature should then stabilize at the boiling point of this compound (approximately 81-82°C). Collect this fraction in a new, pre-weighed receiving flask. This is your purified product.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities (like 2-hexyne) are starting to distill. Stop the distillation at this point to avoid contaminating your purified this compound.

    • Do not distill the flask to dryness.

  • Analysis:

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem 1: The distillate is still impure.

Possible CauseTroubleshooting Step
Inefficient separation The boiling points of this compound and an impurity (e.g., 2-hexyne) are very close. Use a longer fractionating column or a column with a higher number of theoretical plates (e.g., a packed column) to improve separation.
Distillation rate is too fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady collection of the distillate (approximately 1-2 drops per second).
Incorrect thermometer placement If the thermometer bulb is too high or too low, the recorded temperature will not accurately reflect the boiling point of the vapor entering the condenser. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Problem 2: No distillate is being collected, or the distillation is very slow.

Possible CauseTroubleshooting Step
Insufficient heating The heating mantle may not be providing enough energy to vaporize the liquid and allow it to travel up the fractionating column. Gradually increase the temperature of the heating mantle. Insulating the fractionating column with glass wool or aluminum foil can also help to minimize heat loss.
Vapor leak Check all joints of the distillation apparatus to ensure they are properly sealed. Use appropriate joint clips to secure the connections.

Problem 3: The temperature is fluctuating during distillation.

Possible CauseTroubleshooting Step
Uneven boiling Ensure that boiling chips or a magnetic stirrer are being used to promote smooth boiling of the liquid.
Mixture of components distilling A fluctuating temperature can indicate that a mixture of compounds with different boiling points is co-distilling. This can happen if the separation is not efficient. Refer to the troubleshooting steps for inefficient separation.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_fractions Collected Fractions start Crude Reaction Mixture (this compound + Byproducts) distillation Fractional Distillation start->distillation fraction1 Low-Boiling Fraction (e.g., Ethyl Bromide, 1-Butyne) distillation->fraction1 < 81°C fraction2 Pure this compound (Collected at ~81-82°C) distillation->fraction2 ~81-82°C fraction3 High-Boiling Fraction (e.g., 2-Hexyne) distillation->fraction3 > 82°C analysis Purity Analysis (GC/NMR) end_product Purified this compound analysis->end_product Purity Confirmed fraction2->analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Impure Distillate cause1 Inefficient Separation issue->cause1 cause2 Distillation Rate Too Fast issue->cause2 cause3 Incorrect Thermometer Placement issue->cause3 solution1 Use a longer or more efficient fractionating column cause1->solution1 solution2 Reduce heating rate (1-2 drops/sec) cause2->solution2 solution3 Adjust thermometer position cause3->solution3

Technical Support Center: Synthesis of Symmetrical Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of symmetrical alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of symmetrical alkynes using Glaser, Hay, Eglinton, and alkyne metathesis methodologies.

Glaser & Hay Coupling

Issue: Low or No Product Yield

  • Question: My Glaser or Hay coupling reaction is showing low to no conversion. What are the potential causes and how can I fix this?

  • Answer: Low yields in Glaser and Hay couplings can stem from several factors. Follow this checklist to diagnose the issue:

    • Check Catalyst and Reagents:

      • Copper(I) Source Integrity: Has your Cu(I) salt (e.g., CuCl, CuI) been exposed to air for an extended period? Oxidation to Cu(II) can inhibit the reaction. Use freshly opened or properly stored Cu(I) salts.

      • Ligand Quality (Hay Coupling): Ensure your amine ligand (e.g., TMEDA) is pure and free of contaminants.

      • Solvent Purity: Use dry, degassed solvents. Residual water or oxygen can deactivate the catalyst.[1]

    • Optimize Reaction Conditions:

      • Oxygen/Air Supply: The Glaser and Hay couplings require an oxidant, typically oxygen from the air.[2] Ensure there is an adequate supply of air or oxygen to the reaction mixture. This can be achieved by bubbling air through the solution or using an open-flask setup with vigorous stirring.[3]

      • Base Selection: The choice of base is crucial as it deprotonates the alkyne and acts as a ligand for copper.[4] Common bases include ammonia, pyridine, or other amines.[5][6] The strength and steric bulk of the base may need to be optimized for your specific substrate.

      • Temperature: While many couplings proceed at room temperature, gentle heating may be required for less reactive substrates.

    • Substrate-Specific Issues:

      • Functional Group Interference: Substrates with functional groups that can be easily reduced (e.g., aryl iodides, nitro groups) or that strongly coordinate to copper may give poor yields.[7] Consider protecting sensitive functional groups.

      • Steric Hindrance: Highly sterically hindered terminal alkynes may react slower. Increasing the reaction time or temperature might be necessary.

Issue: Formation of Side Products

  • Question: I am observing significant side products in my Glaser/Hay coupling reaction. What are they and how can I minimize them?

  • Answer: The most common side reaction is the formation of a diyne byproduct through oxidative homocoupling of the terminal alkyne.[8] To minimize this and other side reactions:

    • Control Oxygen Concentration: While oxygen is necessary, an excessively high concentration can sometimes lead to over-oxidation or other undesired side reactions.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired symmetrical alkyne from any side products.

Eglinton Coupling

Issue: Incomplete Reaction

  • Question: My Eglinton coupling is not going to completion. What should I check?

  • Answer: The Eglinton coupling uses a stoichiometric amount of a Cu(II) salt, typically copper(II) acetate, in a solvent like pyridine.[9][10] Incomplete reactions can be due to:

    • Stoichiometry of Copper(II) Salt: Ensure you are using a stoichiometric amount of the Cu(II) salt relative to the terminal alkyne.

    • Base Quality: Pyridine is a common base and solvent for this reaction.[9][11] Ensure it is dry and of high purity.

    • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Check the literature for the optimal temperature for your specific substrate.

    • Moisture: The presence of water can interfere with the reaction. Ensure all reagents and glassware are dry.

Alkyne Metathesis

Issue: Catalyst Deactivation

  • Question: My alkyne metathesis reaction has stalled, and I suspect catalyst deactivation. What are the common causes and prevention strategies?

  • Answer: Alkyne metathesis catalysts, particularly Schrock-type molybdenum and tungsten alkylidynes, can be sensitive.[12][13]

    • Atmosphere and Solvent Purity:

      • Air and Moisture: Many alkyne metathesis catalysts are highly sensitive to air and moisture.[14] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.

      • Solvent Choice: The choice of solvent can be critical. Some reactions require specific solvents like CCl4 for optimal catalyst activity.[14]

    • Substrate Compatibility:

      • Terminal Alkynes: Terminal alkynes can lead to catalyst degradation.[11] Alkyne metathesis is generally more suitable for internal alkynes.

      • Functional Groups: While newer catalysts show improved functional group tolerance, some functional groups can still poison the catalyst.[12] Highly coordinating groups should be avoided or protected.

    • Catalyst Handling and Storage:

      • Proper Storage: Store catalysts under an inert atmosphere and at the recommended temperature to prevent degradation.

      • Fresh Catalyst: If in doubt, use a fresh batch of catalyst.

Issue: Low Conversion

  • Question: My alkyne metathesis reaction is giving low conversion. What can I do to improve it?

  • Answer:

    • Byproduct Removal: In many alkyne metathesis reactions, a small, volatile alkyne (e.g., 2-butyne) is formed as a byproduct. Removing this byproduct can drive the equilibrium towards the product. This is often achieved by performing the reaction under vacuum or by using molecular sieves to trap the byproduct.[14]

    • Catalyst Loading: Increasing the catalyst loading may improve conversion, but this should be done judiciously due to the cost of the catalysts.

    • Temperature: The optimal reaction temperature can vary significantly depending on the catalyst and substrate. Consult the literature for guidance.

Logical Workflow for Troubleshooting Symmetrical Alkyne Synthesis

TroubleshootingWorkflow start Low Yield or Side Products method Which synthetic method are you using? start->method glaser_hay Glaser / Hay Coupling method->glaser_hay Glaser/Hay eglinton Eglinton Coupling method->eglinton Eglinton metathesis Alkyne Metathesis method->metathesis Metathesis check_oxidant Is there adequate air/oxygen supply? glaser_hay->check_oxidant check_cu2_stoich Is the Cu(II) salt stoichiometry correct? eglinton->check_cu2_stoich check_inert Is the reaction under a strictly inert atmosphere? metathesis->check_inert check_cu1 Is the Cu(I) salt fresh and unoxidized? check_oxidant->check_cu1 Yes solution Optimize reaction conditions: - Adjust oxidant flow - Use fresh reagents - Optimize base/ligand - Consider temperature change check_oxidant->solution No check_ligand Is the amine ligand (e.g., TMEDA) pure? check_cu1->check_ligand Yes check_cu1->solution No check_ligand->solution Yes check_ligand->solution No check_pyridine Is the pyridine dry and pure? check_cu2_stoich->check_pyridine Yes check_cu2_stoich->solution No check_pyridine->solution Yes check_pyridine->solution No check_solvent_dry Are the solvents anhydrous and degassed? check_inert->check_solvent_dry Yes check_inert->solution No check_byproduct_removal Is the volatile alkyne byproduct being effectively removed? check_solvent_dry->check_byproduct_removal Yes check_solvent_dry->solution No check_byproduct_removal->solution Yes check_byproduct_removal->solution No

Caption: A troubleshooting workflow for symmetrical alkyne synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the main differences between the Glaser, Hay, and Eglinton coupling reactions?

    • A1: All three are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes. The primary differences lie in the copper source and the reaction conditions:

      • Glaser Coupling: This is the original method and typically uses a catalytic amount of a Cu(I) salt (e.g., CuCl) with a base like ammonia in the presence of an oxidant (air).[5]

      • Hay Coupling: This is a modification of the Glaser coupling that uses a soluble Cu(I)-TMEDA complex as the catalyst, which often leads to faster reaction rates and is soluble in a wider range of organic solvents.[5][6][15]

      • Eglinton Coupling: This method uses a stoichiometric amount of a Cu(II) salt, such as copper(II) acetate, in pyridine. It does not require an external oxidant as the Cu(II) is reduced to Cu(I) during the reaction.[9][10]

  • Q2: Which coupling method should I choose for my substrate?

    • A2: The choice of method depends on the substrate's functional groups and the desired reaction conditions:

      • For substrates sensitive to strong bases or that require milder conditions, the Hay coupling is often a good choice due to its catalytic nature and the use of a milder amine base.

      • For substrates that are sensitive to oxygen, the Eglinton coupling can be advantageous as it does not require an external oxidant.

      • For simple, robust substrates, the classical Glaser coupling can be a cost-effective option.

  • Q3: What is alkyne metathesis, and when is it preferred for symmetrical alkyne synthesis?

    • A3: Alkyne metathesis is a reaction that redistributes alkyne chemical bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[12] For the synthesis of symmetrical alkynes, it involves the homometathesis of an internal alkyne. It is particularly useful for:

      • Ring-closing alkyne metathesis (RCAM): Forming cyclic symmetrical alkynes from a diyne precursor.[12]

      • Synthesizing symmetrical alkynes from non-terminal alkynes.

  • Q4: How do I remove the copper catalyst after the reaction?

    • A4: The copper catalyst can typically be removed during the workup procedure. A common method is to wash the organic layer with a dilute aqueous solution of an acid, such as hydrochloric acid, or an ammonium chloride solution. This will protonate any remaining base and help to extract the copper salts into the aqueous layer.[3][16]

  • Q5: Are there any "green" or more environmentally friendly methods for these couplings?

    • A5: Yes, research has focused on developing greener protocols. This includes the use of water as a solvent, solvent-free conditions, and the development of recyclable catalysts.[17][18][19]

Data Presentation

Table 1: Comparison of Symmetrical Alkyne Synthesis Methods

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Glaser Coupling Catalytic Cu(I) salt (e.g., CuCl)Base (e.g., NH4OH, pyridine), oxidant (air)Cost-effective, simple setupCan require harsh conditions, potential for side reactions
Hay Coupling Catalytic Cu(I)-TMEDA complexAir (oxidant), organic solventMilder conditions, faster rates, better solubilityLigand can be expensive, sensitive to catalyst poisoning
Eglinton Coupling Stoichiometric Cu(II) salt (e.g., Cu(OAc)2)Pyridine (base and solvent), often requires heatNo external oxidant needed, good for O2-sensitive substratesRequires stoichiometric copper, pyridine can be difficult to remove
Alkyne Metathesis Mo or W alkylidyne complexesInert atmosphere, anhydrous solventsForms symmetrical alkynes from internal alkynes, powerful for macrocyclizationCatalysts are expensive and sensitive to air/moisture, not suitable for terminal alkynes

Experimental Protocols

Protocol 1: Glaser-Hay Coupling of Phenylacetylene

Materials:

  • Phenylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (ACS grade)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add CuCl (0.05 eq) and TMEDA (0.1 eq).

  • Add acetone to the flask and stir the mixture to dissolve the catalyst and ligand.

  • Add phenylacetylene (1.0 eq) to the reaction mixture.

  • Fit the flask with a condenser and ensure a continuous supply of air to the reaction (e.g., via a needle through a septum).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (typically complete within 4-6 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane.

    • Transfer to a separatory funnel and wash with 1 M HCl (2x) to remove the copper catalyst and TMEDA.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1,4-diphenylbuta-1,3-diyne.

Protocol 2: Eglinton Coupling of a Terminal Alkyne

Materials:

  • Terminal alkyne

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the terminal alkyne (1.0 eq) in pyridine in a round-bottom flask.

  • Add a stoichiometric amount of copper(II) acetate (1.0 eq) to the solution.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the substrate (consult the literature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1 M HCl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with 1 M HCl (2x) and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ring-Closing Alkyne Metathesis (RCAM)

Materials:

  • Diyne substrate

  • Alkyne metathesis catalyst (e.g., Schrock's catalyst or a Fürstner catalyst)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Molecular sieves (optional, for byproduct removal)

Procedure (performed under an inert atmosphere using Schlenk techniques):

  • In a glovebox or under a stream of inert gas, add the diyne substrate to a flame-dried Schlenk flask.

  • Add the anhydrous, degassed solvent to dissolve the substrate.

  • Add the alkyne metathesis catalyst to the stirring solution.

  • If necessary for driving the equilibrium, apply a vacuum to the flask to remove the volatile alkyne byproduct.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrate).

  • Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the catalyst by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. It's important to note that removing all traces of the metal catalyst can sometimes be challenging and may require specific workup procedures.[20]

Signaling Pathways and Experimental Workflows

GlaserHayMechanism cluster_cycle Catalytic Cycle cu1_acetylide Cu(I)-Acetylide Formation oxidative_coupling Oxidative Coupling cu1_acetylide->oxidative_coupling 2 equivalents diyne_product Symmetrical Diyne Product oxidative_coupling->diyne_product cu_reoxidation Cu Catalyst Reoxidation oxidative_coupling->cu_reoxidation Reduced Cu cu_reoxidation->cu1_acetylide Regenerated Cu(I) terminal_alkyne Terminal Alkyne terminal_alkyne->cu1_acetylide base Base base->cu1_acetylide oxidant Oxidant (O2) oxidant->cu_reoxidation

Caption: Simplified catalytic cycle for Glaser-Hay coupling.

ExperimentalWorkflow setup Reaction Setup (Inert atmosphere for metathesis) reaction Reaction Execution (Monitor by TLC/GC-MS) setup->reaction workup Work-up (Catalyst removal) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Symmetrical Alkyne purification->product

Caption: General experimental workflow for symmetrical alkyne synthesis.

References

Technical Support Center: Optimizing 3-Hexyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 3-hexyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in this compound coupling reactions can stem from several factors. The most critical aspects to verify are the activity of the catalyst, the reaction atmosphere, and the purity of your reagents. Ensure that your catalyst is not deactivated and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.[1] Reagent purity, especially of the solvent and any additives, is also crucial.

Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely culprits?

A2: The formation of side products often points towards sub-optimal reaction conditions. For coupling reactions involving alkynes, a common side reaction is homocoupling, where the alkyne reacts with itself.[1][2] While this is more prevalent with terminal alkynes, under certain conditions, internal alkynes like this compound can also undergo undesired oligomerization or isomerization. Other potential side reactions depend on the specific coupling partners and catalysts used. Careful analysis of the side products can provide clues to the problematic reaction pathway.

Q3: How critical is the choice of solvent for this compound coupling reactions?

A3: The solvent plays a multifaceted role in coupling reactions, influencing reactant solubility, catalyst stability, and reaction kinetics. The optimal solvent will depend on the specific type of coupling reaction (e.g., Sonogashira, Glaser-Hay type). Common solvents for cross-coupling reactions include toluene, DMF, THF, and amines like triethylamine, which can also act as a base.[3][4] It is often beneficial to screen a variety of solvents to find the one that provides the best balance of yield and reaction rate.[5]

Q4: Can temperature fluctuations significantly impact the outcome of my this compound coupling reaction?

A4: Yes, temperature is a critical parameter. Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the catalyst, starting materials, or products, leading to lower yields and the formation of impurities.[6] The optimal temperature is highly dependent on the catalyst system and the substrates being used. It is advisable to conduct small-scale experiments to determine the optimal temperature range for your specific reaction.[7]

Troubleshooting Guides

Issue 1: Poor Conversion of Starting Materials

If you are observing a low conversion of your starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Conversion

PoorConversion Start Low Conversion Observed CheckCatalyst Verify Catalyst Activity & Loading Start->CheckCatalyst CheckInertAtmosphere Ensure Strict Inert Atmosphere CheckCatalyst->CheckInertAtmosphere CheckReagents Check Purity of Reagents & Solvents CheckInertAtmosphere->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent CheckLigand Evaluate Ligand Choice (if applicable) OptimizeSolvent->CheckLigand Result Improved Conversion CheckLigand->Result

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Catalyst Activity and Loading:

    • Question: Is my catalyst active?

    • Answer: Ensure you are using a fresh or properly stored catalyst. Palladium and copper catalysts, commonly used in coupling reactions, can be sensitive to air and moisture.[1] Consider increasing the catalyst loading as a trial, though this may not always be the optimal solution. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated; sometimes a pre-catalyst requires an activation step.[3]

  • Inert Atmosphere:

    • Question: Is my reaction sufficiently protected from oxygen?

    • Answer: Oxygen can deactivate catalysts and promote undesirable side reactions, such as Glaser-Hay type homocoupling.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[1]

  • Reagent and Solvent Purity:

    • Question: Are my reagents and solvents of sufficient quality?

    • Answer: Impurities in your starting materials or solvents can inhibit the catalyst or participate in side reactions. Use high-purity, dry solvents. Water content can be particularly detrimental in some coupling reactions.[3]

  • Reaction Temperature:

    • Question: Am I using the optimal reaction temperature?

    • Answer: If the reaction is sluggish, a moderate increase in temperature may improve the rate and conversion.[6] However, be cautious of potential product or catalyst decomposition at higher temperatures. A systematic optimization of the temperature is recommended.

Issue 2: Formation of Homocoupled Byproducts

The dimerization of this compound can be a significant issue, leading to reduced yields of the desired cross-coupled product.

Logical Relationship for Minimizing Homocoupling

Homocoupling Start Homocoupling Observed InertAtmosphere Strict Exclusion of Oxygen Start->InertAtmosphere CopperFree Consider Copper-Free Conditions Start->CopperFree SlowAddition Slow Addition of this compound InertAtmosphere->SlowAddition LigandChoice Optimize Ligand CopperFree->LigandChoice BaseChoice Optimize Base SlowAddition->BaseChoice Result Reduced Homocoupling LigandChoice->Result BaseChoice->Result

Caption: Strategies to minimize alkyne homocoupling.

Detailed Steps:

  • Exclusion of Oxygen:

    • Question: How can I be certain my reaction is free of oxygen?

    • Answer: As mentioned previously, oxygen is a key promoter of Glaser-Hay type homocoupling, which is often copper-catalyzed.[1][2] Employ robust techniques for degassing solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas) and ensure all glassware is dried and purged with an inert gas before use.

  • Copper-Free Conditions:

    • Question: Are there alternatives to copper co-catalysts?

    • Answer: For Sonogashira-type couplings, the copper co-catalyst is often the primary culprit for homocoupling.[8] There are numerous "copper-free" Sonogashira protocols available that can mitigate this side reaction. These often employ specific ligands to facilitate the catalytic cycle without the need for copper.[8]

  • Slow Addition of this compound:

    • Question: Can the rate of addition of my alkyne make a difference?

    • Answer: Maintaining a low concentration of the alkyne throughout the reaction can sometimes disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[4] This can be achieved by adding the this compound solution slowly over a period of time using a syringe pump.

  • Ligand and Base Optimization:

    • Question: How do the ligand and base affect homocoupling?

    • Answer: The choice of ligand and base can significantly influence the relative rates of the desired reaction and side reactions.[9][10] Bulky ligands can sometimes suppress homocoupling by sterically hindering the formation of the dimer. The base plays a role in the deprotonation of terminal alkynes in traditional Sonogashira reactions, and while this compound is an internal alkyne, the base can still influence the catalyst's activity and stability.[9]

Data Presentation

Table 1: General Optimization Parameters for this compound Coupling Reactions
ParameterTypical RangeKey Considerations
Catalyst Loading (mol%) 1 - 10Higher loading may be needed for less reactive substrates, but can increase cost and side reactions.
Ligand-to-Metal Ratio 1:1 to 4:1The optimal ratio is dependent on the specific ligand and metal used.
Temperature (°C) 25 - 120Should be optimized for each specific reaction to balance reaction rate and stability.[6][11]
Solvent Toluene, DMF, THF, Dioxane, AminesChoice depends on substrate solubility and catalyst compatibility.[5][11]
Base Et3N, DIPEA, K2CO3, Cs2CO3The strength and type of base can significantly impact the reaction outcome.[9]
Concentration (M) 0.05 - 0.5Higher concentrations can increase reaction rates but may also promote side reactions.

Experimental Protocols

General Protocol for a Palladium/Copper-Catalyzed Cross-Coupling of this compound

This is a generalized procedure and should be adapted and optimized for specific substrates and desired outcomes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

    • Add the aryl halide or other coupling partner (1.0 equivalent) and a magnetic stir bar.

    • Seal the flask with a septum.

  • Reagent Addition:

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent (e.g., toluene or THF) via syringe.

    • Add the degassed base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) via syringe.

    • Add this compound (1.2 - 1.5 equivalents) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow Setup Reaction Setup under Inert Gas Reagents Add Catalyst, Substrates, Solvent, Base Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

how to remove unreacted starting materials from 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 3-Hexyne following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: Based on common synthetic routes, the most prevalent unreacted starting materials are typically ethyl bromide (or other alkylating agents) and sodium amide (NaNH₂), which is used as a strong base.[1][2][3] If the synthesis starts from acetylene, residual terminal alkynes could also be present.[2]

Q2: What is the general strategy for purifying this compound?

A2: The purification of this compound generally involves a two-stage process:

  • Aqueous Workup: This step aims to remove inorganic impurities, primarily unreacted sodium amide and its byproducts. It typically involves quenching the reaction mixture with water or a dilute acid.[4][5]

  • Fractional Distillation: This is the primary method for separating this compound from volatile organic impurities, such as unreacted ethyl bromide and any side-products, based on differences in their boiling points.[6]

Q3: What is the boiling point of this compound and how does it compare to common impurities?

A3: this compound has a boiling point of approximately 81-82 °C.[4] This is significantly different from the boiling point of a common starting material like ethyl bromide, which boils at 38 °C. This difference in boiling points makes fractional distillation an effective purification method.

Q4: How can I assess the purity of my final this compound product?

A4: Gas Chromatography (GC) is an excellent method for determining the purity of this compound.[7] By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. High-resolution capillary columns, such as a DB-5ms, are suitable for this analysis.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield of this compound after purification. Incomplete reaction.Ensure the reaction has gone to completion before starting the workup. This can be monitored by thin-layer chromatography (TLC) or GC analysis of the crude reaction mixture.
Loss of product during aqueous workup.This compound is not miscible with water, but vigorous shaking during extraction can lead to emulsions. Allow the layers to separate completely. A brine wash can help to break emulsions and reduce the solubility of the organic product in the aqueous layer.
Inefficient distillation.Ensure your distillation apparatus is properly set up and insulated. For impurities with close boiling points, a fractional distillation column with a higher number of theoretical plates is necessary. A spinning-band distillation apparatus is highly effective for achieving high purity.[4]
Final product is still contaminated with ethyl bromide. Inefficient fractional distillation.The boiling point difference between this compound (81-82 °C) and ethyl bromide (38 °C) is large enough for good separation. Ensure a slow and steady distillation rate to allow for proper equilibration in the fractionating column. Collect fractions in a narrow temperature range around the boiling point of this compound.
The reaction mixture turns dark during the acidic quench. Insufficient acidity.The aqueous phase during the workup should have a pH between 2 and 4.[4] If the solution is not sufficiently acidic, it may lead to side reactions and discoloration. Add the dilute acid slowly and with cooling to control the exothermic reaction.
A solid precipitate forms during the workup. Formation of insoluble salts.This is expected as sodium amide is neutralized. The salts will be partitioned into the aqueous layer and removed. Ensure thorough mixing during the wash steps to dissolve all water-soluble byproducts.

Experimental Protocol: Purification of this compound

This protocol describes a detailed methodology for the purification of this compound from a reaction mixture where it was synthesized using sodium amide and ethyl bromide.

1. Quenching and Aqueous Workup:

  • Safety Note: The quenching of sodium amide is highly exothermic and releases ammonia gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cool the reaction flask in an ice-water bath to control the temperature during quenching.

  • Slowly and carefully add a dilute solution of hydrochloric acid (e.g., 4 N HCl) to the reaction mixture with vigorous stirring.[4] The addition should be dropwise to manage the heat generated. Continue adding the acid until the aqueous layer is acidic (pH 2-4, check with pH paper).

  • Transfer the mixture to a separatory funnel. Allow the layers to separate. The upper layer will be the organic phase containing this compound, and the lower layer will be the aqueous phase.

  • Separate the layers. Wash the organic layer with a small amount of water to remove any remaining water-soluble impurities.[4]

  • Finally, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous potassium carbonate or magnesium sulfate.[4]

  • Filter the drying agent to obtain the crude this compound solution.

2. Fractional Distillation:

  • Set up a fractional distillation apparatus. For high purity, a vacuum-jacketed Vigreux column or a spinning-band distillation apparatus is recommended.[4]

  • Transfer the crude this compound solution to the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Slowly heat the distillation flask.

  • Discard the initial fraction that distills at a lower temperature, which will primarily be the solvent and any low-boiling impurities like ethyl bromide.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (81-82 °C).

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound.

Parameter Expected Value Method of Analysis Reference
Boiling Point 81-82 °CThermometer during distillation[4]
Yield 60-70%Gravimetric analysis[4]
Purity >95%Gas Chromatography (GC-FID)[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_distillation Purification cluster_analysis Analysis Crude_Product Crude this compound (contains unreacted starting materials) Quench Quench with dilute HCl Crude_Product->Quench 1. Wash_H2O Wash with Water Quench->Wash_H2O 2. Wash_Brine Wash with Brine Wash_H2O->Wash_Brine 3. Dry Dry over Anhydrous Agent Wash_Brine->Dry 4. Distillation Fractional Distillation Dry->Distillation 5. Pure_Product Pure this compound Distillation->Pure_Product 6. GC_Analysis GC Purity Analysis Pure_Product->GC_Analysis 7. Purity Confirmation

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of acetylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during this crucial synthetic transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of acetylene?

A1: The alkylation of acetylene, typically proceeding via an acetylide anion, is a powerful C-C bond-forming reaction. However, several side reactions can occur, leading to reduced yield and purity of the desired product. The most prevalent side reactions include:

  • E2 Elimination: This is a major competing reaction, especially when using secondary or tertiary alkyl halides. The strongly basic acetylide anion acts as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene.[1][2]

  • Allene Formation: This is particularly common when using propargylic halides as substrates or under conditions that promote isomerization. The reaction can proceed through an SN2' mechanism or rearrangement of the initial product.

  • Polymerization: Acetylene and its derivatives can polymerize under various conditions, including the presence of certain catalysts, high temperatures, or acidic media. This can lead to the formation of a complex mixture of higher molecular weight byproducts and catalyst deactivation.[3]

  • Dimerization/Oligomerization: Similar to polymerization, acetylene can undergo dimerization to form vinylacetylene or further oligomerization, especially in the presence of transition metal catalysts.

Q2: I am observing a significant amount of alkene byproduct in my reaction. What is the likely cause and how can I prevent it?

A2: The formation of an alkene byproduct is a strong indication that the E2 elimination reaction is competing with the desired SN2 alkylation.[1] This is most often due to the following factors:

  • Steric Hindrance of the Alkyl Halide: Secondary and tertiary alkyl halides are more prone to elimination because the steric bulk around the electrophilic carbon hinders the backside attack required for the SN2 reaction. The acetylide, being a strong base, will then preferentially abstract a proton from a beta-carbon.[1][2]

  • Reaction Temperature: Higher reaction temperatures can favor elimination over substitution.

  • Base Strength: While a strong base is required to deprotonate acetylene, extremely strong or bulky bases can favor elimination.

To minimize alkene formation, consider the following strategies:

  • Use Primary Alkyl Halides: Whenever possible, utilize primary or methyl halides as they are much less susceptible to elimination.[1][4]

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base and Solvent: Use a suitable base like sodium amide (NaNH₂) in liquid ammonia, which is effective for deprotonation without excessively promoting elimination. The choice of solvent can also influence the reaction pathway.

Q3: My product is contaminated with an isomeric allene. What causes this and what are the solutions?

A3: Allene formation is a common issue, particularly in the alkylation of propargyl halides. The acetylide can attack the γ-carbon of the propargyl system in an SN2' fashion, leading directly to an allene. Isomerization of the desired alkyne product to the more stable allene can also occur, often promoted by the basic reaction conditions.

To suppress allene formation:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures generally disfavor isomerization.

  • Choice of Reagents: The choice of metal counter-ion for the acetylide (e.g., lithium vs. sodium) and the specific base used can influence the product distribution.

  • Use of Additives: In some cases, the addition of specific salts or ligands can help to direct the reaction towards the desired alkyne product.

Troubleshooting Guides

Guide 1: Low Yield of Alkylated Product

Problem: The yield of the desired alkylated acetylene is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Deprotonation of Acetylene - Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂, n-BuLi).- Verify the stoichiometry of the base; use a slight excess if necessary.- Ensure anhydrous reaction conditions, as water will quench the base and the acetylide anion.
Competing E2 Elimination - Switch to a primary alkyl halide if a secondary or tertiary one is being used.- Lower the reaction temperature.- Consider using a less sterically hindered base.
Polymerization of Acetylene/Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessively high temperatures or prolonged reaction times.- Purify the acetylene gas to remove any impurities that might initiate polymerization.[5]
Allene Formation - Optimize the reaction temperature and time to minimize isomerization.- Investigate different acetylide counter-ions or base/solvent systems.
Decomposition of Reagents or Product - Check the stability of your alkyl halide and product under the reaction conditions.- Ensure the work-up procedure is not degrading the product.
Guide 2: Product Contaminated with Multiple Byproducts

Problem: The crude product mixture shows the presence of the desired product along with significant amounts of alkene, allene, and/or oligomers.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow start Analyze Crude Product (e.g., GC-MS, NMR) check_alkene Significant Alkene by E2? start->check_alkene check_allene Significant Allene? check_alkene->check_allene No solution_alkene Use 1° Alkyl Halide Lower Temperature check_alkene->solution_alkene Yes check_oligomers Oligomers/Polymers Present? check_allene->check_oligomers No solution_allene Optimize Temperature/Time Change Base/Solvent check_allene->solution_allene Yes solution_oligomers Purify Acetylene Inert Atmosphere Lower Temperature check_oligomers->solution_oligomers Yes end_node Optimized Reaction check_oligomers->end_node No solution_alkene->check_allene solution_allene->check_oligomers solution_oligomers->end_node

Caption: A logical workflow for troubleshooting multiple side products.

Quantitative Data on Side Product Formation

The ratio of substitution (SN2) to elimination (E2) is highly dependent on the structure of the alkyl halide. Below is a summary of typical product distributions.

Alkyl Halide TypeTypical SN2 Product YieldTypical E2 Product YieldKey Considerations
Methyl > 95%< 5%Ideal for SN2 reactions.
Primary (1°) 80 - 95%5 - 20%Generally good substrates for SN2. Elimination increases with branching near the reaction center.[1]
Secondary (2°) 5 - 20%80 - 95%E2 elimination is the major pathway.[1][2]
Tertiary (3°) < 1%> 99%Almost exclusively undergoes E2 elimination.[1]

Experimental Protocols

Protocol 1: Minimizing E2 Elimination in the Alkylation of Acetylene

This protocol is designed for the alkylation of a terminal alkyne with a primary alkyl halide, where minimizing the competing E2 elimination is critical.

Materials:

  • Terminal alkyne (1.0 eq)

  • Sodium amide (NaNH₂) (1.1 eq)

  • Liquid ammonia (solvent)

  • Primary alkyl halide (1.05 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Deprotonation: Cool the flask to -78 °C (dry ice/acetone bath) and condense the required amount of liquid ammonia. Add sodium amide in portions with stirring. To this suspension, add the terminal alkyne dropwise via the dropping funnel. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add the primary alkyl halide dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the ammonia to evaporate. Add anhydrous diethyl ether or THF and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Experimental Workflow Diagram:

Alkylation_Protocol start Setup Apparatus (Inert Atmosphere) deprotonation Deprotonation: Alkyne + NaNH2 in liq. NH3 @ -78 °C start->deprotonation alkylation Alkylation: Add 1° Alkyl Halide @ -78 °C deprotonation->alkylation quenching Quench with sat. aq. NH4Cl alkylation->quenching workup Work-up: Evaporate NH3, Extract quenching->workup purification Purification: Chromatography/Distillation workup->purification end_node Pure Alkylated Product purification->end_node

Caption: A step-by-step workflow for minimizing E2 elimination.

Protocol 2: Suppressing Polymerization during Acetylene Gas Reactions

This protocol outlines key considerations when using acetylene gas to minimize the risk of polymerization.

Key Considerations:

  • Acetylene Purification: Use purified acetylene gas to remove impurities like acetone, phosphine, and hydrogen sulfide, which can initiate polymerization or poison catalysts. A common purification train involves passing the gas through a cold trap (-78 °C), concentrated sulfuric acid, and a drying agent (e.g., calcium chloride).[5]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction system by using standard Schlenk line or glovebox techniques. Oxygen can promote radical polymerization pathways.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a practical reaction rate. Polymerization is often accelerated at higher temperatures.

  • Catalyst Choice and Concentration: If a catalyst is used, select one that is less prone to promoting polymerization. Use the lowest effective catalyst loading.

  • Solvent: The choice of solvent can influence the solubility of acetylene and the stability of reactive intermediates.

Safety Note: Acetylene gas is highly flammable and can be explosive under pressure. Always handle with appropriate safety precautions in a well-ventilated fume hood.

By understanding the underlying causes of these common side reactions and implementing the appropriate troubleshooting strategies and experimental protocols, researchers can significantly improve the yield, selectivity, and purity of their acetylene alkylation reactions.

References

Technical Support Center: Purification of 3-Hexyne via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Hexyne using fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Common impurities depend on the synthesis route but can include unreacted starting materials (e.g., from alkylation of acetylide ions), solvents, and byproducts from side reactions.[1] It is also possible to have isomeric hexynes or other hydrocarbons with similar boiling points, which can complicate purification.[2]

Q2: When is fractional distillation the appropriate method for purifying this compound?

A2: Fractional distillation is ideal when the impurities have boiling points that are close to that of this compound (81-82°C).[1][3] If the boiling point difference between this compound and the impurities is less than 70°C, fractional distillation is necessary for effective separation.[4][5] For impurities with significantly different boiling points, a simple distillation may suffice.[1]

Q3: What is a "theoretical plate" and how does it relate to my distillation?

A3: A theoretical plate represents one cycle of vaporization and condensation within the fractionating column.[4][5] The more theoretical plates a column has, the better its ability to separate liquids with close boiling points. Each plate effectively enriches the vapor with the more volatile component (in this case, hopefully, this compound or a lower-boiling impurity).[5]

Q4: How can I determine the purity of my collected this compound fractions?

A4: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index and comparing it to the literature value for pure this compound.

Troubleshooting Guide

Problem 1: The temperature at the distillation head is fluctuating and not holding steady.

  • Possible Cause: The heating rate is too high or uneven. This prevents the establishment of a proper temperature gradient in the fractionating column, leading to inefficient separation.

  • Solution: Reduce the heating rate to allow the vapor to slowly ascend and equilibrate within the column. Ensure the heating mantle is in good contact with the flask and that the flask is not more than two-thirds full.[1] Wrapping the fractionating column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[4]

Problem 2: My final product is still impure, even after fractional distillation.

  • Possible Cause 1: The fractionating column has an insufficient number of theoretical plates for the separation.

  • Solution 1: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[4]

  • Possible Cause 2: The distillation was conducted too quickly, not allowing for proper equilibration between the liquid and vapor phases on each theoretical plate.

  • Solution 2: Slow down the distillation rate. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.

  • Possible Cause 3: An azeotrope may have formed between this compound and an impurity or residual solvent.

  • Solution 3: Check for known azeotropes of this compound. If an azeotrope is present, a different purification method, such as extractive distillation or preparative chromatography, may be necessary.[1]

Problem 3: I am experiencing a low yield of purified this compound.

  • Possible Cause 1: Significant loss of product on the surface of the distillation apparatus (holdup).

  • Solution 1: Use a smaller-scale distillation apparatus if you are purifying a small amount of material. Be aware that longer fractionating columns with more packing have a higher holdup.[4]

  • Possible Cause 2: The thermometer is incorrectly placed.

  • Solution 2: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[4] This ensures an accurate reading of the vapor temperature as it enters the condenser, preventing premature or delayed collection of the desired fraction.

  • Possible Cause 3: The system is not well-sealed.

  • Solution 3: Check all glass joints to ensure they are properly sealed. Leaks can allow the product vapor to escape, reducing the final yield.[6]

Data Presentation

The following table summarizes key quantitative data for this compound and potential related compounds for easy comparison during distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₆H₁₀82.1481 - 820.723[3][7]
1-HexyneC₆H₁₀82.1471.30.716
2-HexyneC₆H₁₀82.1483-840.731
n-HexaneC₆H₁₄86.18690.655
Ethyl BromideC₂H₅Br108.9738.41.46

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.[6]

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned so that the top of the bulb is even with the bottom of the condenser side arm.[4]

  • Charging the Flask:

    • Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds of its capacity.[1]

  • Distillation Process:

    • Begin to gently and slowly heat the flask using a heating mantle or oil bath.[1]

    • Observe the vapor as it rises through the fractionating column. Allow the vapor to equilibrate within the column, which is indicated by a ring of condensate slowly moving up the column.[1]

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 81-82°C), switch to a clean, pre-weighed receiving flask to collect the product fraction.[8]

    • Maintain a slow and steady distillation rate.

    • Continue collecting the fraction as long as the temperature remains stable.

  • Shutdown:

    • If the temperature begins to drop or rise significantly, stop the distillation or switch to a different receiving flask to collect any higher-boiling impurities.[8]

    • Stop the distillation before the distilling flask goes to complete dryness.

    • Turn off the heat and allow the apparatus to cool down completely before disassembly.

Mandatory Visualization

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude this compound & Boiling Chips setup->charge heat Gently Heat the Flask charge->heat equilibrate Equilibrate Column (Observe Condensate Ring) heat->equilibrate collect_forerun Collect Forerun (Low-Boiling Impurities) equilibrate->collect_forerun stabilize Temperature Stabilizes at ~81-82°C? collect_forerun->stabilize stabilize->heat  No, continue heating gently collect_product Collect Pure this compound Fraction stabilize->collect_product  Yes collect_final Collect Final Fraction (High-Boiling Impurities) temp_change Temperature Changes Significantly? collect_product->temp_change temp_change->collect_product  No stop Stop Heating and Allow Apparatus to Cool temp_change->stop  Yes end End: Purified this compound stop->end

References

preventing isomerization of 3-Hexyne during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of 3-hexyne during chemical reactions.

Isomerization of the triple bond in this compound to 2-hexyne or 1-hexyne is a common side reaction that can significantly impact reaction yield and product purity. This guide offers detailed strategies and protocols to mitigate this issue across a range of common transformations.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to isomerize?

A1: this compound is most susceptible to isomerization under basic conditions, particularly in the presence of strong bases. This process, often referred to as base-catalyzed alkyne isomerization, can lead to the migration of the triple bond. High reaction temperatures can also promote isomerization. The presence of certain transition metal catalysts can also facilitate this process.

Q2: What is the mechanism of base-catalyzed isomerization of this compound?

A2: The base-catalyzed isomerization of an internal alkyne like this compound typically proceeds through a series of deprotonation and reprotonation steps involving an allene intermediate. A strong base abstracts a proton from a carbon adjacent to the triple bond, forming a resonance-stabilized carbanion that can isomerize to an allene. Subsequent protonation at a different position can lead to the formation of a different alkyne isomer. With very strong bases, such as sodium amide in a process known as the "alkyne zipper reaction," the isomerization can proceed until the thermodynamically stable terminal alkyne is formed as its acetylide salt.

This compound This compound Allene_Intermediate Allene_Intermediate This compound->Allene_Intermediate Deprotonation (Base) 2-Hexyne 2-Hexyne Allene_Intermediate->2-Hexyne Reprotonation 1-Hexyne 1-Hexyne Allene_Intermediate->1-Hexyne Reprotonation (via further isomerization)

Caption: Base-catalyzed isomerization of this compound via an allene intermediate.

Q3: Can isomerization occur under acidic or neutral conditions?

A3: While less common than base-catalyzed isomerization, some transition metal catalysts used in reactions under neutral or acidic conditions can promote alkyne migration. For example, certain rhodium or palladium catalysts can facilitate isomerization. Acid-catalyzed hydration of alkynes leads to keto-enol tautomerism, which is a different type of isomerization that interconverts an enol to a ketone, but this does not involve the migration of the carbon-carbon triple bond itself.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions where isomerization of this compound can be a significant issue.

Semi-Hydrogenation (Reduction to cis- or trans-3-Hexene)

Problem: During the semi-hydrogenation of this compound, I am observing the formation of 2-hexene isomers in my product mixture, in addition to the desired 3-hexene.

Troubleshooting Steps:

  • Choice of Catalyst: The catalyst plays a crucial role in preventing isomerization. For the synthesis of cis-3-hexene, Lindlar's catalyst is the standard choice and is generally effective at preventing over-reduction and isomerization. For trans-3-hexene, a dissolving metal reduction is typically employed.

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or elevated temperatures can lead to isomerization, even with a selective catalyst.

  • Solvent Selection: The choice of solvent can influence the outcome. For Lindlar hydrogenation, common solvents include hexane, ethyl acetate, or ethanol.

Quantitative Data on Isomerization During Semi-Hydrogenation:

Catalyst/ReagentDesired ProductIsomerization to 2-Hexene (%)Over-reduction to Hexane (%)Reference Conditions
H₂, Lindlar's Catalystcis-3-Hexene< 2%< 1%Room temperature, 1 atm H₂
Na, NH₃ (l)trans-3-Hexene~5-15%< 5%-78 °C to -33 °C
Pd/CHexaneN/A (over-reduction)> 95%Room temperature, 1 atm H₂

Experimental Protocols:

Protocol 1: Isomerization-Free cis-Semi-Hydrogenation using Lindlar's Catalyst

  • Catalyst Preparation: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., hexane or ethyl acetate) followed by this compound.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (e.g., using a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude cis-3-hexene.

Start Start Prepare_Catalyst Prepare Lindlar's Catalyst under Inert Atmosphere Start->Prepare_Catalyst Add_Reagents Add Solvent and this compound Prepare_Catalyst->Add_Reagents Hydrogenate Introduce H₂ (1 atm) at RT Add_Reagents->Hydrogenate Monitor Monitor Reaction by GC/TLC Hydrogenate->Monitor Workup Filter Catalyst, Remove Solvent Monitor->Workup Reaction Complete End End Workup->End

Caption: Workflow for cis-semi-hydrogenation of this compound.

Protocol 2: trans-Semi-Hydrogenation using Dissolving Metal Reduction

  • Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas at -78 °C (dry ice/acetone bath).

  • Metal Dissolution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Substrate Addition: Add a solution of this compound in an anhydrous ether (e.g., THF or diethyl ether) dropwise to the sodium-ammonia solution.

  • Reaction: Stir the reaction mixture at -78 °C until the blue color disappears.

  • Quenching: Cautiously quench the reaction by adding a proton source, such as ammonium chloride or ethanol.

  • Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. Dry the organic layer and remove the solvent to obtain the crude trans-3-hexene.

Hydration (Conversion to 3-Hexanone)

Problem: I am trying to hydrate this compound to 3-hexanone, but I am getting a mixture of ketones, indicating that some of the this compound is isomerizing to 2-hexyne before hydration.

Troubleshooting Steps:

  • Catalyst Choice: For symmetrical internal alkynes like this compound, hydration is straightforward as there is no regioselectivity to consider. Standard mercury(II) sulfate-catalyzed hydration in aqueous sulfuric acid is typically effective.[1] If isomerization is observed, it may be due to prolonged reaction times or high temperatures.

  • Reaction Conditions: Use the mildest conditions possible. Lowering the reaction temperature and minimizing the reaction time can help suppress isomerization.

  • Alternative Methods: While standard for terminal alkynes, hydroboration-oxidation can also be used for internal alkynes. Using a bulky borane reagent like disiamylborane or 9-BBN followed by oxidation will yield the corresponding ketone.[2][3] For symmetrical alkynes, this offers no regiochemical advantage but may proceed under milder conditions that disfavor isomerization.

Experimental Protocol: Isomerization-Free Hydration of this compound

  • Reaction Setup: To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

  • Heating: Gently heat the reaction mixture with stirring. The optimal temperature will depend on the substrate, but starting at a lower temperature (e.g., 60 °C) is recommended.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent to yield the crude 3-hexanone, which can be purified by distillation or chromatography.

Hydrohalogenation (Addition of HX)

Problem: Upon adding HBr to this compound, I am observing a mixture of vinyl halides, suggesting that isomerization of the starting material or the product is occurring.

Troubleshooting Steps:

  • Reagent Purity: Ensure that the hydrogen halide reagent is free of impurities that could catalyze isomerization.

  • Reaction Conditions: Perform the reaction at low temperatures to minimize the rate of isomerization. The addition of HX to symmetrical internal alkynes can produce a mixture of E and Z isomers of the resulting vinyl halide, but should not produce constitutional isomers if alkyne migration is avoided.[4]

  • Radical Initiators: For the anti-Markovnikov addition of HBr, the presence of peroxides is necessary. Ensure that radical scavengers are absent if this is the desired outcome.

Experimental Protocol: Hydrohalogenation of this compound

  • Setup: Dissolve this compound in a suitable inert solvent (e.g., pentane or dichloromethane) in a flask cooled in an ice bath.

  • Reagent Addition: Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction: Stir the mixture at low temperature until the reaction is complete (monitor by TLC or GC).

  • Work-up: Quench the reaction with a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography.

Coupling Reactions (e.g., Glaser-Hay, Sonogashira)

Problem: I am attempting a coupling reaction with a substrate containing a this compound moiety and am concerned about potential isomerization under the reaction conditions.

Troubleshooting Steps:

  • Reaction Type and Substrate: The Sonogashira coupling is typically performed with terminal alkynes.[5][6][7][8] Direct coupling of internal alkynes like this compound is not a standard Sonogashira reaction. If your synthesis requires coupling at the alkyne position, you may need to consider a different synthetic route, perhaps one that introduces the alkyne functionality at a later stage.

  • Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes.[9][10][11][12][13] It is not directly applicable to internal alkynes like this compound. If your reaction conditions for another transformation involve copper salts and a base, be aware that if any terminal alkyne is present (either as an impurity or formed via isomerization), homocoupling could be an undesired side reaction.

  • Minimizing Isomerization Risk in Other Reactions: If this compound is a part of your molecule but not the reactive site, avoid strongly basic conditions and high temperatures in your coupling reaction to prevent isomerization of the triple bond.

Reaction Desired Reaction on this compound Isomerization Isomerization to 2-Hexyne/1-Hexyne Reaction->Isomerization Problematic Conditions (Strong Base, High Temp) Desired_Product Desired Product Reaction->Desired_Product Optimized Conditions (Mild Reagents, Low Temp) Isomerized_Product Isomerized Byproduct Isomerization->Isomerized_Product

Caption: Logical relationship for preventing isomerization during reactions of this compound.

This technical support guide provides a starting point for troubleshooting isomerization issues with this compound. For further assistance, please consult the cited literature or contact our technical support team with detailed information about your specific reaction conditions.

References

safe handling and storage procedures for 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hexyne

This guide provides essential information for the safe handling and storage of this compound, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor[1][2][3]. It poses a significant aspiration hazard and may be fatal if swallowed and enters the airways[1][2][4][5]. It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1][2][6][7].

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: When handling this compound, it is crucial to use appropriate PPE to minimize exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles are required. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[6][8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a flame-retardant lab coat are essential.[6][10][11] Ensure gloves are inspected for integrity before use.[12][13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][8]. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[12]

Q3: What are the correct procedures for storing this compound?

A3: this compound should be stored in a designated flammables area that is cool, dry, and well-ventilated.[5][6][12][13] Keep the container tightly closed and away from heat, sparks, open flames, and other sources of ignition.[6][12][14] It is crucial to ground all containers and equipment to prevent static discharge.[6][12] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Q4: I've spilled a small amount of this compound in the fume hood. How should I clean it up?

A4: For a small spill, ensure all ignition sources are removed.[8][12] Use non-sparking tools for cleanup.[5][6] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[8] Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Q5: What are the first-aid measures in case of accidental exposure to this compound?

A5:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting, as this is an aspiration hazard.[6] If swallowed, call a poison control center or doctor immediately.[6] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[6]

Q6: Can I use any container to transfer this compound?

A6: No. Always use properly labeled, clean, and dry containers made of a compatible material. Containers must be bonded and grounded during transfer to prevent the buildup of static electricity, which can ignite the flammable vapors.[12] Use a funnel to minimize splashing.

Q7: How should I dispose of waste this compound and contaminated materials?

A7: this compound is considered hazardous waste. All waste, including contaminated absorbents and PPE, must be collected in a designated, properly labeled, and sealed container.[8] Disposal must be handled by a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[6][12] Do not empty into drains.[6][12]

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₀
Molecular Weight 82.14 g/mol [1][4]
Appearance Colorless liquid[1][7]
Boiling Point 81-82 °C[15]
Melting Point -102.5 °C (170.65 K)[4]
Flash Point -14 °C (6.8 °F) - closed cup
Density 0.723 g/mL at 25 °C
Vapor Pressure 186 mmHg at 37.7 °C
Refractive Index n20/D 1.411
Water Solubility Not miscible in water[3][15]

Experimental Protocols

Protocol for the Safe Transfer of this compound (Small Volume <100 mL)

1. Preparation and Precautionary Measures: a. Don all required PPE: chemical splash goggles, a flame-retardant lab coat, and chemical-resistant gloves. b. Ensure a safety shower and eyewash station are accessible and unobstructed.[6] c. Verify that the chemical fume hood is functioning correctly. d. Remove all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment) from the immediate work area.[12] e. Assemble all necessary equipment: source container of this compound, labeled receiving vessel, and a small funnel. f. Place absorbent pads on the floor of the fume hood to contain any potential drips or minor spills.

2. Transfer Procedure: a. All operations must be conducted inside a certified chemical fume hood. b. Ground both the source container and the receiving vessel to prevent static electricity buildup. Use grounding straps and clips.[12] c. Uncap the this compound source container slowly to release any pressure buildup. d. Place the funnel in the opening of the receiving vessel. e. Carefully and slowly pour the desired amount of this compound from the source container, through the funnel, into the receiving vessel. Avoid splashing. f. Once the transfer is complete, securely cap both the source and receiving containers.

3. Post-Transfer and Cleanup: a. Wipe any minor drips on the exterior of the containers or the funnel with a disposable cloth. Dispose of the cloth in the designated solid hazardous waste container. b. Remove the grounding straps. c. Store the this compound containers in a designated flammables cabinet according to storage procedures.[6] d. Dispose of any contaminated materials (e.g., absorbent pads, gloves) in the appropriate hazardous waste container. e. Wash hands thoroughly with soap and water after the procedure is complete.[12]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Need to Handle this compound assess_risk 1. Conduct Risk Assessment start->assess_risk ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess_risk->ppe prepare_workspace 3. Prepare Workspace (Fume Hood, No Ignition Sources) ppe->prepare_workspace handle_chemical 4. Perform Chemical Handling (Transfer, Reaction, etc.) prepare_workspace->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_procedure Follow Spill Cleanup Protocol (Evacuate, Absorb, Dispose) spill_check->spill_procedure Yes waste_disposal 5. Segregate & Dispose of Waste (Hazardous Waste Container) spill_check->waste_disposal No spill_procedure->waste_disposal storage 6. Store this compound Properly (Flammables Cabinet, Tightly Sealed) waste_disposal->storage cleanup 7. Clean Workspace & Remove PPE storage->cleanup end End cleanup->end

Caption: Workflow for Safe Handling and Storage of this compound.

References

Technical Support Center: Managing Impurities in Large-Scale 3-Hexyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 3-Hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent method for large-scale synthesis is the alkylation of acetylene. This is typically a two-step process where acetylene is first deprotonated with a strong base, most commonly sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide. This is followed by a second deprotonation and subsequent reaction with two equivalents of an ethylating agent, such as ethyl bromide, to yield this compound.[1]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent workup and handling. Common impurities include:

  • Unreacted Starting Materials: Residual ethyl bromide.

  • Partially Reacted Intermediates: 1-Butyne, from mono-alkylation of acetylene.

  • Over-alkylation Products: Higher molecular weight alkynes.

  • Isomeric Impurities: Positional isomers such as 1-hexyne or allene derivatives.[2][3]

  • Process-Related Impurities: 3-Hexene and n-hexane, resulting from side reactions or subsequent processing steps.[4]

Q3: Which analytical techniques are most suitable for purity assessment of this compound?

A3: For routine purity analysis and detection of volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive method.[5] For structural elucidation of unknown impurities and definitive purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique that may not require a specific reference standard for the analyte.[5][6]

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

A4: The synthesis of this compound involves several hazards that must be carefully managed on a large scale. The use of sodium amide, a water-reactive and pyrophoric solid, requires strict anhydrous conditions and an inert atmosphere. The reaction can be exothermic, necessitating robust temperature control to prevent thermal runaway.[7] Acetylene itself is a highly flammable gas that can form explosive acetylides with certain metals, such as copper and silver.[8]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Solution
Low or no product formation Moisture in the reaction: Sodium amide is highly reactive with water, which will consume the base and prevent the deprotonation of acetylene.Ensure all glassware is flame-dried or oven-dried prior to use. Use anhydrous solvents and reagents. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inactive sodium amide: Prolonged storage or improper handling can lead to the degradation of sodium amide.Use a fresh, unopened container of sodium amide. If the reagent is old, its activity should be tested on a small scale first.
Insufficient mixing: In a large-scale reaction, poor agitation can lead to localized "hot spots" and incomplete reaction.Use a robust overhead stirrer to ensure efficient mixing of the heterogeneous reaction mixture.
Significant amount of 1-butyne impurity Incomplete second alkylation: The reaction may not have gone to completion, leaving the mono-alkylated intermediate.Increase the reaction time or consider a slight excess of ethyl bromide. Ensure the reaction temperature is maintained at the optimal level for the second alkylation step.
High Impurity Levels
Symptom Potential Cause Recommended Solution
Presence of 3-Hexene and Hexane Side reactions during synthesis or workup: The strong base can promote elimination reactions, or catalytic hydrogenation may occur if inappropriate metals are present during subsequent steps.Use purified reagents and ensure the reaction is worked up under controlled conditions. Avoid contact with metals that can catalyze hydrogenation.
Formation of allene isomers Base-induced isomerization: Strong bases like sodium amide can promote the isomerization of the alkyne to an allene.[2][3]Maintain a low reaction temperature. Quench the reaction promptly once complete to neutralize the strong base.
High levels of unreacted ethyl bromide Incomplete reaction or inefficient removal: The reaction may not have gone to completion, or the workup and distillation may not have been sufficient to remove the volatile starting material.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., GC). Optimize the fractional distillation to effectively separate the lower-boiling ethyl bromide.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted from established methods for alkyne synthesis.[1]

Materials:

  • Liquid Ammonia

  • Sodium metal

  • Acetylene gas

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Ice

  • Hydrochloric acid

Procedure:

  • Set up a multi-neck, round-bottom flask equipped with an overhead stirrer, a gas inlet, a dropping funnel, and a dry ice condenser.

  • Under a positive pressure of nitrogen, condense liquid ammonia into the flask.

  • Carefully add sodium metal in small pieces to the liquid ammonia while stirring to form a deep blue solution of sodium amide.

  • Bubble purified acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Repeat steps 3 and 4 to form the disodium acetylide.

  • Slowly add ethyl bromide via the dropping funnel while maintaining the reaction temperature. The reaction is exothermic and should be controlled with an external cooling bath.

  • After the addition is complete, allow the reaction to stir until completion (monitor by GC).

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column).

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Slowly heat the flask to establish a temperature gradient in the column.

  • Collect the fraction that distills at the boiling point of this compound (81-82 °C). Discard the initial lower-boiling forerun, which will contain more volatile impurities.

  • Monitor the purity of the collected fractions by GC.

Purity Analysis by Gas Chromatography (GC-FID)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[5]

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.[5]

Sample Preparation:

  • Prepare a stock solution of the this compound sample in hexane at a concentration of approximately 1 mg/mL.[5]

  • Perform serial dilutions to a working concentration of about 100 µg/mL.[5]

Purity Analysis by Quantitative ¹H NMR (qNMR)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.[5]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[5]

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.[5]

  • Cap the tube and gently vortex to ensure complete dissolution.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Use quantitative acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is recommended for accurate quantification).[5]

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

Data Presentation

The following table summarizes typical data that can be obtained from the analysis of a crude and purified batch of this compound.

Analyte/Impurity Boiling Point (°C) Typical Concentration in Crude Product (%) Typical Concentration after Fractional Distillation (%)
Ethyl Bromide381 - 5< 0.1
1-Butyne82 - 10< 0.5
This compound 81-82 80 - 90 > 99
3-Hexene681 - 3< 0.5
n-Hexane690.5 - 2< 0.2

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Acetylene + NaNH2 in liq. NH3 acetylide Sodium Acetylide Formation start->acetylide Deprotonation alkylation Alkylation with Ethyl Bromide acetylide->alkylation SN2 Reaction crude_product Crude this compound alkylation->crude_product distillation Fractional Distillation crude_product->distillation Purification pure_product Pure this compound (>99%) distillation->pure_product

Caption: A simplified workflow for the synthesis and purification of this compound.

TroubleshootingTree problem Low Yield of this compound cause1 Moisture Contamination? problem->cause1 cause2 Incomplete Reaction? problem->cause2 cause3 Side Reactions? problem->cause3 solution1 Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvents/reagents cause1->solution1 Yes solution2 Optimize reaction parameters: - Increase reaction time - Check reagent stoichiometry cause2->solution2 Yes solution3 Control reaction conditions: - Maintain low temperature - Use purified starting materials cause3->solution3 Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Hexyne and 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric internal alkynes, 2-hexyne and 3-hexyne. Understanding the subtle yet significant differences in their reactivity is crucial for synthetic chemists in designing reaction pathways and for drug development professionals in understanding potential metabolic transformations. This document outlines their behavior in key chemical reactions, supported by experimental data, and provides detailed experimental protocols.

Structural and Electronic Properties

2-Hexyne and this compound are constitutional isomers with the molecular formula C₆H₁₀. The primary difference lies in the position of the carbon-carbon triple bond, which influences their symmetry and steric environment.

  • 2-Hexyne: An asymmetrical internal alkyne. The triple bond is located between the second and third carbon atoms, leading to different alkyl substituents on each side (a methyl and a propyl group). This asymmetry is a key determinant of its reactivity, particularly in addition reactions where regioselectivity is a factor.

  • This compound: A symmetrical internal alkyne. The triple bond is situated between the third and fourth carbon atoms, flanked by two ethyl groups. This symmetry simplifies the product outcomes in many addition reactions.

The sp-hybridized carbon atoms of the triple bond are more electronegative than sp² or sp³ hybridized carbons, influencing the polarity and nucleophilicity of the alkyne.

Comparative Reactivity in Key Reactions

The reactivity of 2-hexyne and this compound has been investigated in several fundamental organic reactions. The following sections compare their performance in hydrogenation, hydration, and halogenation, with quantitative data summarized for clarity.

Hydrogenation

The catalytic hydrogenation of alkynes can be controlled to yield either cis-alkenes or alkanes, depending on the catalyst and reaction conditions.

Key Findings:

  • Stereoselectivity: Both 2-hexyne and this compound can be hydrogenated with high stereoselectivity to the corresponding cis-alkenes using a poisoned catalyst such as Lindlar's catalyst or a pyridone borane complex.

  • Reaction Rates: While direct comparative kinetic data is scarce, studies on related alkynes suggest that the rate of hydrogenation can be influenced by steric hindrance around the triple bond.

ReactionSubstrateCatalystProduct(s)YieldReference
Catalytic Hydrogenation2-HexynePyridone Borane Complexcis-2-Hexene87%[1]
Catalytic HydrogenationThis compoundPyridone Borane Complexcis-3-HexeneExcellent Yield[1]
Hydration

The acid-catalyzed or mercury(II)-catalyzed hydration of alkynes yields carbonyl compounds. The regioselectivity of this reaction is a key point of comparison between the two isomers.

Key Findings:

  • Regioselectivity: The hydration of the symmetrical this compound is straightforward, yielding a single ketone, 3-hexanone. In contrast, the hydration of the unsymmetrical 2-hexyne results in a mixture of two constitutional isomers: 2-hexanone and 3-hexanone, due to the two possible sites of initial protonation or mercurinium ion formation.[2] The distribution of these products is governed by Markovnikov's rule, which predicts the addition of the proton to the carbon with more hydrogen atoms, although in the case of internal alkynes, electronic and steric effects of the alkyl groups play a significant role.[3]

  • Reaction Rates: One study noted that the gold-catalyzed hydration of this compound is relatively fast, reaching near-complete conversion in about an hour under specific conditions.[4]

ReactionSubstrateCatalyst/ReagentsProduct(s)Product RatioReference
Hydration2-HexyneH₂SO₄, HgSO₄, H₂O2-Hexanone & 3-HexanoneMixture[2]
HydrationThis compoundH₂SO₄, HgSO₄, H₂O3-HexanoneSingle Product[4]
Halogenation

Alkynes undergo electrophilic addition of halogens, such as bromine (Br₂) and chlorine (Cl₂). The reaction can proceed to give a dihaloalkene and, with excess halogen, a tetrahaloalkane.

Key Findings:

  • Stereoselectivity: The addition of one equivalent of halogen typically results in the formation of the trans-dihaloalkene as the major product.

  • Byproduct Formation: In the chlorination of this compound, it has been observed that the reaction is not clean, with the formation of multiple products and relatively low yields of the desired dichloroalkenes (19% trans and 7% cis).[5] The reaction of this compound with a bromochlorinating agent also resulted in lower yields compared to other alkynes due to the formation of dibromo- and dichloroalkene by-products.[6]

ReactionSubstrateReagentsProduct(s)YieldReference
ChlorinationThis compoundCl₂trans-3,4-dichloro-3-hexene & cis-3,4-dichloro-3-hexene19% (trans), 7% (cis)[5]
BromochlorinationThis compoundN-bromo-N-chlorosuccinimide(E)-3-bromo-4-chloro-3-hexeneLower yield due to byproducts[6]

Steric Hindrance Effects

Steric hindrance plays a significant role in differentiating the reactivity of 2-hexyne and this compound. The ethyl groups flanking the triple bond in this compound present a more sterically congested environment compared to the methyl and propyl groups in 2-hexyne. This can influence the approach of bulky reagents and the stability of transition states. For instance, bulky substituents can decrease the rate of electrophilic addition reactions.[7]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Catalytic Hydrogenation (Semihydrogenation to cis-Alkene)

Objective: To selectively reduce an alkyne to a cis-alkene.

Materials:

  • 2-Hexyne or this compound

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)

  • Solvent (e.g., methanol, ethanol, or hexane)

  • Hydrogen gas (H₂)

  • Reaction flask, balloon or hydrogen supply system, magnetic stirrer

Procedure:

  • Dissolve the alkyne (e.g., 1 mmol) in the chosen solvent (e.g., 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Lindlar's catalyst (typically 5-10 mol% of the alkyne).

  • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon or a controlled supply system.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC to observe the disappearance of the starting alkyne and the formation of the alkene.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude cis-alkene product.

  • Purify the product by column chromatography if necessary.

Mercury(II)-Catalyzed Hydration

Objective: To convert an alkyne to a ketone.

Materials:

  • 2-Hexyne or this compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Water (H₂O)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute solution.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution.

  • Add the alkyne (e.g., 1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent to yield the crude ketone product(s).

  • Purify by distillation or column chromatography.

Electrophilic Bromination

Objective: To add bromine across the triple bond of an alkyne.

Materials:

  • 2-Hexyne or this compound

  • Bromine (Br₂) or a suitable bromine source (e.g., N-bromosuccinimide)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve the alkyne (e.g., 1 mmol) in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of one equivalent of bromine in the same solvent to the alkyne solution via a dropping funnel.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

  • Monitor the reaction by observing the disappearance of the bromine color and by TLC or GC analysis.

  • Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Evaporate the solvent to obtain the crude dibromoalkene product.

  • Purify by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed reactions for both 2-hexyne and this compound.

G cluster_2hexyne 2-Hexyne Reactions cluster_3hexyne This compound Reactions 2-Hexyne 2-Hexyne cis-2-Hexene cis-2-Hexene 2-Hexyne->cis-2-Hexene H2, Lindlar's Cat. 2-Hexanone + 3-Hexanone 2-Hexanone + 3-Hexanone 2-Hexyne->2-Hexanone + 3-Hexanone H2SO4, HgSO4, H2O trans-2,3-Dibromo-2-hexene trans-2,3-Dibromo-2-hexene 2-Hexyne->trans-2,3-Dibromo-2-hexene Br2 (1 equiv) This compound This compound cis-3-Hexene cis-3-Hexene This compound->cis-3-Hexene H2, Lindlar's Cat. 3-Hexanone 3-Hexanone This compound->3-Hexanone H2SO4, HgSO4, H2O trans-3,4-Dibromo-3-hexene trans-3,4-Dibromo-3-hexene This compound->trans-3,4-Dibromo-3-hexene Br2 (1 equiv) G cluster_workflow General Experimental Workflow start Start: Alkyne Substrate reaction Reaction with Reagents (e.g., H2/Catalyst, H2O/H+/Hg2+, Br2) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis

References

A Comparative Guide to 13C NMR Analysis for the Structural Validation of 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-hexyne against its structural isomers, 1-hexyne and 2-hexyne. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and validation of organic molecules. The guide includes detailed experimental protocols and quantitative data to facilitate the unambiguous identification of this compound.

Comparison of 13C NMR Chemical Shifts

The position of the triple bond within the hex- carbon chain significantly influences the chemical environment of each carbon atom, resulting in distinct 13C NMR spectra for each isomer. Due to its symmetrical structure, this compound exhibits the simplest spectrum with only three unique carbon signals. In contrast, the asymmetrical nature of 1-hexyne and 2-hexyne results in six distinct signals for each molecule.

The alkyne carbons in this compound are chemically equivalent and therefore produce a single signal, which is a key distinguishing feature. The chemical shifts for the sp-hybridized carbons in alkynes typically appear in the range of 65-90 ppm.[1][2]

CompoundCarbon PositionPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
This compound C1 / C614.414.4
C2 / C512.512.5
C3 / C481.181.1
2-Hexyne C13.53.5
C275.375.3
C379.179.1
C419.119.1
C522.122.1
C613.513.5
1-Hexyne C168.468.4
C284.184.1
C318.318.3
C430.930.9
C522.022.0
C613.513.5

Note: Experimental data is often acquired in deuterated chloroform (CDCl₃). Predicted values are based on computational models and may vary slightly from experimental results.

Structural and Spectral Relationship of this compound

The symmetry of this compound is directly reflected in its 13C NMR spectrum. The molecule has a plane of symmetry that makes the two halves of the molecule chemically identical. This results in fewer signals than the total number of carbon atoms.[3]

Caption: Correlation of this compound's carbon atoms to their respective 13C NMR signals.

Experimental Protocol for 13C NMR Analysis

The following is a generalized procedure for obtaining a proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation [1][4]

  • Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. NMR Spectrometer Setup and Data Acquisition [5]

  • Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[1]

  • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the range of 13C chemical shifts for organic molecules.[4]

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are often required to achieve a good signal-to-noise ratio.[4]

  • Relaxation Delay: A relaxation delay (d1) of 1-2 seconds between pulses is generally adequate for qualitative spectra.[1][4]

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the solvent signal.

Workflow for Structural Validation

The following diagram outlines the logical workflow for the structural validation of this compound using 13C NMR spectroscopy.

G cluster_workflow Structural Validation Workflow Sample Prepare this compound Sample in CDCl₃ Acquire Acquire ¹³C NMR Spectrum Sample->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum: - Number of Signals - Chemical Shifts Process->Analyze Compare Compare with Reference Data (this compound, 2-Hexyne, 1-Hexyne) Analyze->Compare Validate Structural Validation of this compound Compare->Validate Report Generate Report Validate->Report

Caption: Workflow for the 13C NMR based structural validation of this compound.

References

A Comparative Guide to Catalysts for 3-Hexyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes, such as 3-hexyne, to (Z)-alkenes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and natural products. The choice of catalyst is paramount to achieving high conversion and, more importantly, high selectivity towards the desired cis-alkene isomer, minimizing over-reduction to the corresponding alkane. This guide provides an objective comparison of various catalytic systems for the hydrogenation of this compound, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficiency of a catalyst in this compound hydrogenation is primarily evaluated based on its activity (conversion of this compound) and its selectivity towards (Z)-3-hexene. The following tables summarize the performance of several key catalytic systems under specified reaction conditions.

CatalystSupportPromoter/AdditiveTemperature (°C)H₂ Pressure (bar)SolventThis compound Conversion (%)(Z)-3-Hexene Selectivity (%)Reference
Lindlar Catalyst (5 wt% Pd)CaCO₃Lead Acetate301.4Toluene~80>93[1]
Pdγ-Al₂O₃None301.4Toluene~60>93[1]
Pd-Niγ-Al₂O₃Nickel301.4Toluene~85>93[1]
W-Pdγ-Al₂O₃Tungsten301.4Toluene>95>93[1]
PdSBA-15None25~2.7TolueneHighHigh[2]
Ni@L1 (Nanoparticles)Imidazolium-Amidinate LigandsNoneRoom Temp1Toluene100 (after 8h)HighNot specified in snippet

Note: Direct comparative data for all catalysts under identical conditions is scarce in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the differing experimental parameters.

In-depth Catalyst Analysis

Palladium-Based Catalysts: Palladium is a widely used metal for hydrogenation reactions.[3] Unsupported palladium catalysts can be active but often exhibit lower selectivity. The choice of support material, such as alumina (Al₂O₃) or silica (SBA-15), can significantly influence the catalyst's performance by affecting metal dispersion and electronic properties.[2][4]

Bimetallic Palladium Catalysts: The addition of a second metal, such as Nickel (Ni) or Tungsten (W), to a palladium catalyst can enhance its activity and selectivity.[1] In the case of this compound hydrogenation, both Pd-Ni/Al₂O₃ and W-Pd/Al₂O₃ catalysts have shown higher activity compared to the monometallic Pd/Al₂O₃ and the traditional Lindlar catalyst, while maintaining high selectivity to (Z)-3-hexene.[1] The promoter metal can modify the electronic structure of palladium and create specific active sites that favor the desired reaction pathway.

Lindlar Catalyst: The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate, is a classic and widely used catalyst for the selective hydrogenation of alkynes to cis-alkenes.[5][6][7] The lead acts as a poison, deactivating the most active palladium sites and thereby preventing over-reduction of the alkene to an alkane.[8] While effective, the toxicity of lead is a significant drawback, prompting research into lead-free alternatives.[4]

Nickel-Based Catalysts: Nickel-based catalysts are a more cost-effective alternative to palladium.[9] Nickel nanoparticles, in particular, have shown promise in alkyne hydrogenation.[9] The use of specific ligands or supports can help to control the size and electronic properties of the nickel nanoparticles, thereby influencing their catalytic performance. Bimetallic nickel catalysts, for instance with zinc, have also been explored for selective hydrogenation.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for the preparation and use of catalysts in this compound hydrogenation.

Preparation of a Monometallic Pd/γ-Al₂O₃ Catalyst (Incipient Wetness Impregnation)
  • Support Pre-treatment: γ-Al₂O₃ is calcined in air at 550°C for 3 hours to ensure its stability and remove any adsorbed impurities.

  • Impregnation: An aqueous solution of a palladium precursor, such as palladium(II) nitrate (Pd(NO₃)₂), is prepared. The volume of the solution is adjusted to be equal to the pore volume of the γ-Al₂O₃ support.

  • Drying: The impregnated support is dried overnight at 110°C.

  • Calcination: The dried material is calcined in air at 550°C for 3 hours to decompose the precursor and form palladium oxide.

  • Reduction: Prior to the reaction, the catalyst is reduced in a stream of hydrogen (e.g., 105 mL/min) at a specified temperature (e.g., 300°C) for 1 hour to form the active palladium metal sites.[1]

Preparation of a Bimetallic Pd-Ni/γ-Al₂O₃ Catalyst (Successive Impregnation)
  • Preparation of Monometallic Catalyst: A monometallic Pd/γ-Al₂O₃ catalyst is prepared as described above.

  • Second Metal Impregnation: The calcined Pd/γ-Al₂O₃ is impregnated with an aqueous solution of a nickel precursor, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O).[1]

  • Drying and Calcination: The bimetallic catalyst is dried overnight at 110°C and then calcined in air at 550°C for 3 hours.

  • Reduction: The catalyst is reduced in a hydrogen stream at an optimized temperature (e.g., 400°C) for 1 hour before the hydrogenation reaction.[1]

General Procedure for this compound Hydrogenation
  • Catalyst Loading: A specific amount of the prepared catalyst is placed in a batch reactor.

  • Solvent and Substrate Addition: The reactor is charged with a solvent (e.g., toluene) and the substrate, this compound.[1]

  • Reaction Setup: The reactor is sealed, purged with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 1.4 bar).[1]

  • Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30°C).

  • Monitoring and Analysis: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity to the products ((Z)-3-hexene, (E)-3-hexene, and n-hexane).

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the reaction pathway and experimental workflow.

ReactionPathway This compound This compound Z-3-Hexene Z-3-Hexene This compound->Z-3-Hexene + H₂ (syn-addition) E-3-Hexene E-3-Hexene This compound->E-3-Hexene + H₂ (anti-addition, minor) Z-3-Hexene->E-3-Hexene isomerization n-Hexane n-Hexane Z-3-Hexene->n-Hexane + H₂ (over-reduction) E-3-Hexene->n-Hexane + H₂

Caption: Reaction pathway for this compound hydrogenation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Support_Pre-treatment Support_Pre-treatment Impregnation Impregnation Support_Pre-treatment->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst_Loading Catalyst_Loading Reduction->Catalyst_Loading Solvent_Substrate_Addition Solvent_Substrate_Addition Catalyst_Loading->Solvent_Substrate_Addition Reaction_Setup Reaction_Setup Solvent_Substrate_Addition->Reaction_Setup Reaction_Execution Reaction_Execution Reaction_Setup->Reaction_Execution Sampling Sampling Reaction_Execution->Sampling GC_Analysis GC_Analysis Sampling->GC_Analysis Data_Evaluation Data_Evaluation GC_Analysis->Data_Evaluation

Caption: General experimental workflow for catalyst testing.

References

A Comparative Guide to the Experimental and Computational Infrared Spectra of 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental and computationally derived infrared (IR) spectra of 3-hexyne. The analysis is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. By juxtaposing experimental data with theoretical calculations, this document aims to offer insights into the vibrational modes of this compound and evaluate the predictive accuracy of the computational method employed.

Data Presentation: Experimental vs. Computational IR Spectra

The following table summarizes the key vibrational frequencies observed in the experimental gas-phase IR spectrum of this compound and those calculated using the PM6 semi-empirical method. The assignments for the computational data are based on typical frequency ranges for molecular vibrations.

Vibrational Mode Assignment (Tentative)Experimental Frequency (cm⁻¹)Computational Frequency (PM6, cm⁻¹)Computational IR Intensity (km/mol)
C-H Asymmetric Stretch~2980296437.38
C-H Symmetric Stretch~2940291037.50
C-H Asymmetric StretchNot resolved296316.62
C-H Symmetric StretchNot resolved290273.64
C≡C StretchNot observed (weak or inactive)26672.24
CH₂ Scissoring~146015060.12
CH₃ Asymmetric Bend~14601422100.11
CH₃ Symmetric Bend (Umbrella)~138013886.20
CH₂ Wagging/TwistingNot well resolved13420.68
CH₃ RockingNot well resolved134046.50

Experimental and Computational Protocols

Experimental Infrared Spectroscopy

The experimental infrared spectrum of this compound was obtained from the NIST/EPA Gas-Phase Infrared Database.[1] The spectra in this database were primarily recorded using an integrated capillary gas chromatography-mass spectrometry-infrared (GC-MS-IR) instrument.

Key Experimental Parameters:

  • State: Gas Phase

  • Instrument: HP-GC/MS/IRD

  • Resolution: The spectra in the NIST collection have been processed to a uniform resolution of 8 cm⁻¹. The original measurements were typically performed at 4 cm⁻¹ or 8 cm⁻¹ resolution.

  • Spectral Range: The NIST-measured spectra generally cover the range from 550 to 4000 cm⁻¹.

It is important to note that these gas-phase spectra are intended for compound identification, and the data do not provide molar absorptivity values, making them unsuitable for quantitative analysis.[2]

Computational Infrared Spectroscopy

The computational infrared spectrum of this compound was sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). The vibrational frequencies and IR intensities were calculated using the PM6 (Parameterization Method 6) semi-empirical quantum mechanical method.

Computational Details:

  • Method: PM6 is a semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. It is parameterized using a wide range of experimental and ab initio data to provide a good balance between computational cost and accuracy for a variety of chemical systems.

  • Calculation Type: The process typically involves an initial geometry optimization of the this compound molecule to find its lowest energy conformation, followed by a vibrational frequency calculation at that optimized geometry.

  • Scaling Factors: It is a common practice to apply scaling factors to vibrational frequencies calculated by semi-empirical and even ab initio methods to improve their agreement with experimental data. The computational data presented here are the unscaled frequencies.

Workflow for Comparing Experimental and Computational IR Spectra

The following diagram illustrates the logical workflow for the comparison of experimental and computational IR spectra of a molecule like this compound.

experimental_vs_computational_IR cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample This compound Sample ir_spectrometer FT-IR Spectrometer exp_sample->ir_spectrometer Measure exp_spectrum Experimental IR Spectrum ir_spectrometer->exp_spectrum Generate comparison Comparative Analysis exp_spectrum->comparison mol_structure This compound Structure comp_method Quantum Chemistry (e.g., PM6) mol_structure->comp_method Input comp_spectrum Calculated IR Spectrum (Frequencies, Intensities) comp_method->comp_spectrum Calculate comp_spectrum->comparison table Data Table comparison->table guide Comparison Guide table->guide

Caption: Workflow for the comparison of experimental and computational IR spectra.

Objective Comparison and Discussion

The comparison between the experimental and PM6-calculated IR spectra of this compound reveals several key points:

  • C-H Stretching Region (2800-3000 cm⁻¹): Both the experimental and computational spectra show strong absorptions in this region, characteristic of the C-H stretching vibrations of the ethyl groups. The PM6 calculation predicts distinct frequencies for symmetric and asymmetric stretches, which appear as a broad, unresolved band in the experimental gas-phase spectrum.

  • C≡C Stretching Region (~2200 cm⁻¹): A notable feature of this compound is the expected weakness or absence of a carbon-carbon triple bond stretching vibration in its IR spectrum. Due to the symmetrical substitution of the alkyne, the change in dipole moment during the C≡C stretching vibration is very small, making this mode IR-inactive or very weak. The experimental spectrum from the NIST database does not show a distinct peak in this region. The PM6 calculation predicts a very weak absorption at 2667 cm⁻¹ with a low IR intensity of 2.24 km/mol, which is consistent with this expectation.

  • Bending Region (below 1500 cm⁻¹): This "fingerprint" region contains various bending vibrations of the methyl (CH₃) and methylene (CH₂) groups. The computational results provide a more detailed picture of these modes, including scissoring, bending, and rocking vibrations, which correspond to the complex absorption patterns seen in the experimental spectrum. For instance, the calculated strong absorption at 1422 cm⁻¹, assigned to the CH₃ asymmetric bend, likely corresponds to the experimental peak around 1460 cm⁻¹. Similarly, the calculated CH₃ symmetric (umbrella) bend at 1388 cm⁻¹ aligns well with the experimental absorption around 1380 cm⁻¹.

Overall, the PM6 semi-empirical method provides a reasonable qualitative prediction of the IR spectrum of this compound. The calculated frequencies are in fair agreement with the experimental data, particularly for the prominent C-H stretching and bending modes. The method also correctly predicts the very low IR intensity of the C≡C stretching mode, a key spectroscopic feature of symmetrically substituted alkynes. Discrepancies in peak positions can be attributed to the inherent approximations of the PM6 method, the harmonic approximation used in the frequency calculation, and the fact that the experimental spectrum was recorded for a gas-phase sample at a specific temperature and pressure, while the calculation represents an isolated molecule at 0 K. For more precise quantitative agreement, higher-level computational methods, such as Density Functional Theory (DFT) or ab initio calculations, combined with the application of appropriate scaling factors, would be necessary.

References

A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a carbon-carbon triple bond within a molecule—either at the terminus of a carbon chain (a terminal alkyne) or internally—profoundly dictates its reactivity profile in cycloaddition reactions. This guide provides an objective comparison of the performance of terminal and internal alkynes in key cycloaddition reactions, supported by experimental data, to inform synthetic strategy and experimental design in chemical biology and drug discovery.

Azide-Alkyne Cycloaddition: A Tale of Two Catalysts

The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. However, the choice between a terminal and an internal alkyne is critical and depends heavily on the catalytic system employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. This reaction exhibits a strong preference for terminal alkynes. The acidic proton on the terminal alkyne is crucial for the formation of a copper(I) acetylide intermediate, which is a key step in the catalytic cycle. Internal alkynes, lacking this acidic proton, are generally unreactive under standard CuAAC conditions.[1][2]

Quantitative Comparison of Alkyne Reactivity in CuAAC

Alkyne TypeSubstrate (Alkyne)Substrate (Azide)Catalyst (mol%)ConditionsConversion/Yield (%)Reference
TerminalPhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat, 298 K, 5 min>99[1]
TerminalHex-1-yneBenzyl azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat, 298 K, 3 h>99[1]
InternalBut-2-yneBenzyl azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat, 343 K, 72 h~25[1]
InternalDiphenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat, 343 K, 72 h~25[1]

As the data indicates, terminal alkynes achieve near-quantitative conversion in minutes to hours at room temperature, whereas internal alkynes show minimal conversion even after prolonged reaction times at elevated temperatures.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to CuAAC, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes.[2][3][4] This method provides access to different triazole isomers. Terminal alkynes typically yield 1,5-disubstituted triazoles, while internal alkynes produce fully substituted 1,4,5-trisubstituted triazoles.[2][4] This makes RuAAC a more versatile tool when substitution at the 5-position of the triazole ring is desired or when an internal alkyne is the only viable substrate.

Qualitative Comparison of Alkyne Reactivity in RuAAC

Alkyne TypeGeneral ReactivityProduct
TerminalHighly reactive1,5-disubstituted 1,2,3-triazole
InternalReactive1,4,5-trisubstituted 1,2,3-triazole

Diels-Alder [4+2] Cycloaddition

In the Diels-Alder reaction, alkynes can serve as dienophiles, reacting with a conjugated diene to form a cyclohexadiene ring system. The reactivity of the alkyne in this context is primarily governed by its electronic properties rather than its position.[5][6]

Both terminal and internal alkynes can participate in Diels-Alder reactions.[7] The presence of electron-withdrawing groups on the alkyne enhances its dienophilic character and accelerates the reaction.[6] For unsymmetrical internal alkynes, the regioselectivity of the cycloaddition is determined by the electronic and steric influence of the substituents.[8][9] While there is a wealth of qualitative data, direct quantitative kinetic comparisons between terminal and internal alkynes under identical conditions are not extensively documented in the literature reviewed.

General Reactivity Trends for Alkynes in Diels-Alder Reactions

Alkyne TypeKey Reactivity FactorsRegioselectivity Considerations
Terminal- Presence of electron-withdrawing groups enhances reactivity.- Regioselectivity is dictated by the electronic nature of the substituent.
Internal- Presence of electron-withdrawing groups enhances reactivity.- Regioselectivity is influenced by the electronic and steric effects of both substituents.

[2+2] Cycloaddition

Experimental Protocols

Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for a small-scale CuAAC reaction.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 1.0 equiv)

  • Azide (e.g., Benzyl azide, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vial, add the terminal alkyne and the azide.

  • Add the solvent (e.g., 1:1 H₂O/t-BuOH) to achieve a concentration of approximately 0.1-1.0 M.

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the reaction mixture, add the aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture. The color may change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Detailed Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general procedure for the RuAAC of an internal alkyne.

Materials:

  • Internal alkyne (e.g., Diphenylacetylene, 1.1 equiv)

  • Azide (e.g., Benzyl azide, 1.0 equiv)

  • Ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%)

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane or toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Nitrogen or Argon source

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, add the azide and the internal alkyne to a flame-dried reaction flask.[12]

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the azide.[12]

  • Purge the solution with argon or nitrogen for 15-20 minutes.[12]

  • Under a positive pressure of inert gas, add the ruthenium catalyst.[12]

  • Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature may vary depending on the substrates.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.[12]

  • Concentrate the mixture under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4,5-trisubstituted 1,2,3-triazole.[12]

Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.[1]

Visualizing Reaction Mechanisms and Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R1_alkyne R1-C≡C-H (Terminal Alkyne) acetylide Cu(I)-Acetylide Intermediate R1_alkyne->acetylide -H+ R2_azide R2-N3 (Azide) complex Azide-Cu-Acetylide Complex R2_azide->complex Cu_I Cu(I) Cu_I->acetylide acetylide->complex metallacycle Cu(III)-Metallacycle complex->metallacycle cu_triazolide Cu(I)-Triazolide metallacycle->cu_triazolide triazole 1,4-Disubstituted Triazole cu_triazolide->triazole +H+ Cu_I_regen Cu(I) (regenerated) cu_triazolide->Cu_I_regen Cu_I_regen->Cu_I enters next cycle

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alkyne_Reactivity_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_evaluation Performance Evaluation start Select Cycloaddition (e.g., CuAAC, RuAAC, Diels-Alder) alkynes Prepare Terminal and Internal Alkyne Substrates start->alkynes reagents Prepare Diene/Azide and Catalyst/Solvent alkynes->reagents conditions Define Reaction Conditions (Temp, Time, Concentration) reagents->conditions run_reactions Run Parallel Reactions for Terminal and Internal Alkynes conditions->run_reactions monitoring Monitor Progress (TLC, LC-MS, NMR) run_reactions->monitoring workup Quench and Work-up monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Characterize Products (NMR, MS, etc.) purification->analysis comparison Compare Yields, Reaction Rates, and Regioselectivity analysis->comparison conclusion Draw Conclusions on Relative Reactivity comparison->conclusion

Caption: General workflow for comparing alkyne reactivity in cycloadditions.

Conclusion

The choice between a terminal and an internal alkyne in cycloaddition reactions has profound synthetic implications. For [3+2] azide-alkyne cycloadditions, terminal alkynes are the exclusive choice for the highly efficient and regioselective CuAAC, while both alkyne types are viable in RuAAC, albeit with different regiochemical outcomes. In Diels-Alder and [2+2] cycloadditions, the electronic properties of the substituents on the alkyne often play a more dominant role than the alkyne's position, although steric factors associated with internal alkynes can influence reaction rates. This guide provides a framework for selecting the appropriate alkyne for a desired cycloaddition, with the understanding that for certain reaction classes, further empirical investigation may be necessary to fully delineate the reactivity differences.

References

Navigating Regioselectivity: A Comparative Guide to Reactions of Unsymmetrical versus Symmetrical Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of regioselectivity in alkyne reactions is paramount for the precise synthesis of target molecules. This guide provides an objective comparison of the outcomes of key reactions—oxymercuration-demercuration, hydroboration-oxidation, and bromination—when applied to unsymmetrical and symmetrical alkynes, supported by experimental data and detailed protocols.

The structural nature of an alkyne—symmetrical or unsymmetrical—dictates the regiochemical outcome of addition reactions. Symmetrical alkynes, possessing identical substituents on each of the sp-hybridized carbons, yield a single product. In contrast, unsymmetrical alkynes, with different substituents, can lead to the formation of two or more constitutional isomers, making the control of regioselectivity a critical consideration in synthetic strategy.

Hydration of Alkynes: A Tale of Two Pathways

The addition of water across the carbon-carbon triple bond, or hydration, is a fundamental transformation in organic synthesis, typically yielding ketone or aldehyde products. The regioselectivity of this reaction is highly dependent on the chosen methodology.

Oxymercuration-Demercuration: Following Markovnikov's Rule

Oxymercuration-demercuration of a terminal alkyne, such as 1-hexyne, proceeds via a mercurinium ion intermediate, leading to the formation of a methyl ketone. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.[1][2] In the case of an unsymmetrical internal alkyne, this lack of inherent directing influence results in a mixture of two ketone products. Symmetrical internal alkynes, such as 3-hexyne, predictably yield a single ketone.

Hydroboration-Oxidation: The Anti-Markovnikov Approach

In contrast, the hydroboration-oxidation of a terminal alkyne provides a route to the corresponding aldehyde. This reaction proceeds through an anti-Markovnikov addition of borane to the alkyne, with the boron atom adding to the less sterically hindered terminal carbon.[3][4] Subsequent oxidation replaces the boron with a hydroxyl group, which then tautomerizes to the aldehyde. For unsymmetrical internal alkynes, hydroboration-oxidation also typically yields a mixture of ketones. Symmetrical alkynes, again, produce a single ketone.

The distinct regiochemical outcomes of these two hydration methods offer a powerful tool for synthetic chemists to selectively prepare either methyl ketones or aldehydes from terminal alkynes.

Halogenation of Alkynes

The addition of halogens, such as bromine, across the triple bond of an alkyne is another key reaction. The reaction of an alkyne with one equivalent of a halogen typically results in the formation of a dihaloalkene, with the two halogen atoms adding to opposite faces of the alkyne (anti-addition).[5] The addition of a second equivalent of the halogen leads to a tetrahaloalkane.

For terminal alkynes like 1-hexyne, the reaction with two equivalents of HBr results in the formation of the geminal dihalide, 2,2-dibromohexane, following Markovnikov's rule.[6] When a symmetrical alkyne such as this compound is halogenated, a single di- or tetra-haloalkane is formed. In the case of unsymmetrical internal alkynes, a mixture of regioisomers can be expected.

Quantitative Comparison of Product Distributions

The following tables summarize the expected product distributions for the reactions of representative symmetrical and unsymmetrical alkynes.

Table 1: Hydration of Alkynes

AlkyneReactionReagentsMajor Product(s)Product Ratio
1-Hexyne (Unsymmetrical)Oxymercuration-Demercuration1. HgSO₄, H₂SO₄, H₂O2-HexanoneMajor Product
1-Hexyne (Unsymmetrical)Hydroboration-Oxidation1. Sia₂BH 2. H₂O₂, NaOHHexanal>94% (anti-Markovnikov)
This compound (Symmetrical)Oxymercuration-Demercuration1. HgSO₄, H₂SO₄, H₂O3-HexanoneSingle Product
This compound (Symmetrical)Hydroboration-Oxidation1. Sia₂BH 2. H₂O₂, NaOH3-HexanoneSingle Product
2-Pentyne (Unsymmetrical)Oxymercuration-Demercuration1. HgSO₄, H₂SO₄, H₂O2-Pentanone and 3-PentanoneMixture

Note: Sia₂BH (disiamylborane) is often used for the hydroboration of terminal alkynes to prevent double addition across the triple bond.[7]

Table 2: Bromination of Alkynes

AlkyneReagentsMajor Product(s)
1-Hexyne (Unsymmetrical)2 equiv. HBr2,2-Dibromohexane
This compound (Symmetrical)1 equiv. Br₂(E)-3,4-Dibromo-3-hexene
This compound (Symmetrical)2 equiv. Br₂3,3,4,4-Tetrabromohexane

Experimental Protocols

Experimental Protocol for Hydroboration-Oxidation of 1-Hexene (Adapted for 1-Hexyne)

Materials:

  • 1-Hexyne

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure: [8]

  • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 1-hexyne and anhydrous THF.

  • The flask is cooled in an ice bath, and the BH₃•THF solution is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is then cooled again in an ice bath, and the sodium hydroxide solution is added carefully, followed by the slow, dropwise addition of hydrogen peroxide, maintaining the temperature below 40°C.

  • The mixture is stirred at room temperature for at least one hour.

  • The reaction mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude hexanal.

  • Purification can be achieved by distillation.

Experimental Protocol for Bromination of an Alkene (Adapted for an Alkyne)

Materials: [9][10]

  • Alkyne (e.g., this compound)

  • Bromine

  • Dichloromethane (or another inert solvent)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • A solution of the alkyne in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise to the stirred alkyne solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the reaction mixture is stirred for a short period at room temperature.

  • The solvent can be removed under reduced pressure to yield the crude brominated product.

  • Further purification can be carried out by recrystallization or chromatography if necessary.

Visualizing Reaction Pathways

The regioselectivity in these reactions can be visualized through reaction pathway diagrams.

G cluster_unsymmetrical Unsymmetrical Alkyne (e.g., 1-Hexyne) cluster_symmetrical Symmetrical Alkyne (e.g., this compound) Unsymmetrical Alkyne Unsymmetrical Alkyne Markovnikov Product Markovnikov Product Unsymmetrical Alkyne->Markovnikov Product Oxymercuration- Demercuration Anti-Markovnikov Product Anti-Markovnikov Product Unsymmetrical Alkyne->Anti-Markovnikov Product Hydroboration- Oxidation Symmetrical Alkyne Symmetrical Alkyne Single Product Single Product Symmetrical Alkyne->Single Product Hydration G Unsymmetrical Alkyne Unsymmetrical Alkyne Vinylic Carbocation (more substituted) Vinylic Carbocation (more substituted) Unsymmetrical Alkyne->Vinylic Carbocation (more substituted) Protonation (Markovnikov) Vinylic Carbocation (less substituted) Vinylic Carbocation (less substituted) Unsymmetrical Alkyne->Vinylic Carbocation (less substituted) Protonation (Anti-Markovnikov) Markovnikov Product Markovnikov Product Vinylic Carbocation (more substituted)->Markovnikov Product Nucleophilic Attack Anti-Markovnikov Product Anti-Markovnikov Product Vinylic Carbocation (less substituted)->Anti-Markovnikov Product Nucleophilic Attack

References

Kinetic vs. Thermodynamic Control in Electrophilic Additions to 3-Hexyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity and stereoselectivity of electrophilic addition reactions to alkynes are fundamental concepts in organic synthesis, with significant implications for the design and development of novel chemical entities. The outcome of these reactions can often be steered towards a desired product by carefully controlling the reaction conditions, primarily temperature and reaction time. This guide provides a comprehensive comparison of the kinetic and thermodynamic control in two key electrophilic addition reactions of the symmetrical internal alkyne 3-hexyne: hydrohalogenation and halogenation. Understanding these principles allows for the rational design of synthetic routes to obtain specific isomers with high purity.

Fundamental Principles: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy (Ea). This product is referred to as the kinetic product .

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initially formed products to revert to the starting materials or intermediates and subsequently form the most stable product. The major product will be the one with the lowest Gibbs free energy (G), known as the thermodynamic product .

The interplay between these two control mechanisms is crucial in synthetic chemistry, as it enables the selective formation of a desired isomer.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to a symmetrical internal alkyne like this compound results in the formation of haloalkenes. Since the alkyne is symmetrical, the initial protonation can occur at either of the sp-hybridized carbons, leading to the same vinyl cation intermediate. The subsequent attack by the halide ion can then occur from either the same side as the hydrogen addition (syn-addition) or the opposite side (anti-addition), leading to the formation of (Z)- and (E)-3-halo-3-hexene, respectively.

Kinetic Product: The formation of the vinyl cation intermediate is the rate-determining step. The subsequent nucleophilic attack by the halide ion is fast. It is generally proposed that the syn-addition product, the (Z)-isomer, is the kinetically favored product. This is because the halide ion can attack the vinyl cation from the same side as the proton was added, without requiring a significant reorganization of the molecule.

Thermodynamic Product: The (E)-isomer, resulting from anti-addition, is generally the more thermodynamically stable product. This is due to the reduced steric hindrance between the bulkier substituents on the double bond when they are on opposite sides. At higher temperatures, an equilibrium can be established between the (Z)- and (E)-isomers, leading to the predominance of the more stable (E)-isomer.

Comparison of Products in Hydrohalogenation of this compound
FeatureKinetic Product ((Z)-3-Bromo-3-hexene)Thermodynamic Product ((E)-3-Bromo-3-hexene)
Structure Bromo and ethyl groups on the same side of the double bondBromo and ethyl groups on opposite sides of the double bond
Formation Conditions Lower temperatures (e.g., 0°C or below), shorter reaction timesHigher temperatures, longer reaction times
Relative Stability Less stable due to steric strainMore stable due to reduced steric strain
Mechanism of Formation Predominantly syn-additionPredominantly anti-addition (achieved through equilibration)
Experimental Protocols

Protocol for Kinetic Control (Hypothetical): Hydrobromination of this compound to yield predominantly (Z)-3-Bromo-3-hexene

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer is placed in a cooling bath (e.g., ice-salt or dry ice-acetone bath) and cooled to -78 °C.

  • Reagents: this compound (1.0 eq) is dissolved in a dry, non-polar solvent such as pentane or dichloromethane and added to the reaction flask.

  • Reaction: Anhydrous hydrogen bromide gas (1.0 eq) is bubbled slowly through the stirred solution while maintaining the temperature at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to minimize isomerization.

  • Purification: The crude product is purified by rapid column chromatography on silica gel at low temperature to isolate the (Z)-isomer.

Protocol for Thermodynamic Control (Hypothetical): Hydrobromination of this compound to yield predominantly (E)-3-Bromo-3-hexene

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.0 eq) and a suitable solvent (e.g., acetic acid).

  • Reagents: A solution of hydrogen bromide in acetic acid (1.0 eq) is added to the flask.

  • Reaction: The reaction mixture is heated to a temperature that allows for equilibrium to be established (e.g., 80 °C) and stirred for several hours. The progress of the reaction and the isomerization are monitored by GC until the product ratio is stable.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to isolate the (E)-isomer.

Halogenation of this compound

The addition of halogens (X₂) to this compound can also lead to different stereoisomeric dihaloalkenes. The mechanism of this reaction is believed to proceed through a bridged halonium ion intermediate, which influences the stereochemical outcome.

Kinetic Product: The addition of bromine to this compound is highly stereoselective, proceeding via an anti-addition mechanism to exclusively yield the (E)-3,4-dibromo-3-hexene as the kinetic product.[1] This is because the bridged bromonium ion intermediate is attacked by the bromide ion from the side opposite to the bridge, leading to the observed anti-addition. This reaction is typically fast and occurs at low temperatures.

Thermodynamic Product: In the case of bromination of this compound, the (E)-isomer formed via anti-addition is also the more stable product due to reduced steric hindrance. Therefore, under both kinetic and thermodynamic conditions, the (E)-isomer is expected to be the major product.

In contrast, the chlorination of this compound is less stereospecific. While the anti-addition product, (E)-3,4-dichloro-3-hexene, is formed, a significant amount of the syn-addition product, (Z)-3,4-dichloro-3-hexene, is also observed, along with products resulting from solvent incorporation.[1] This suggests that the bridged chloronium ion may be less stable or that other reaction pathways with lower stereoselectivity might be competing. The formation of the less stable (Z)-isomer can be considered a result of a competing kinetic pathway that is not as strongly favored as the anti-addition pathway.

Comparison of Products in Halogenation of this compound
FeatureBromination Product ((E)-3,4-dibromo-3-hexene)Chlorination Products
Structure Two bromine atoms in a trans configurationMixture of (E)- and (Z)-dichloro isomers, and solvent-incorporated products
Formation Conditions Typically low to moderate temperaturesReaction conditions can influence the product ratio
Relative Stability The (E)-isomer is the more stable stereoisomerThe (E)-isomer is more stable than the (Z)-isomer
Mechanism of Formation Stereoselective anti-addition via a bridged bromonium ionLess stereospecific addition, suggesting competing pathways
Experimental Protocols

Protocol for the Bromination of this compound

  • Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.

  • Reagents: A solution of bromine (1.0 eq) in the same solvent is placed in the dropping funnel.

  • Reaction: The bromine solution is added dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the addition is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3,4-dibromo-3-hexene.

Visualizing the Reaction Pathways

The following diagrams illustrate the signaling pathways and logical relationships in the electrophilic addition reactions of this compound.

Hydrohalogenation cluster_kinetic Kinetic Control (Low T) cluster_thermodynamic Thermodynamic Control (High T) 3-Hexyne_K This compound Vinyl_Cation_K Vinyl Cation Intermediate 3-Hexyne_K->Vinyl_Cation_K + HBr Z_Product (Z)-3-Bromo-3-hexene (syn-addition) Vinyl_Cation_K->Z_Product + Br⁻ (fast) 3-Hexyne_T This compound Vinyl_Cation_T Vinyl Cation Intermediate 3-Hexyne_T->Vinyl_Cation_T + HBr Z_Product_T (Z)-3-Bromo-3-hexene Vinyl_Cation_T->Z_Product_T + Br⁻ E_Product (E)-3-Bromo-3-hexene (anti-addition, more stable) Vinyl_Cation_T->E_Product Z_Product_T->Vinyl_Cation_T Reversible E_Product->Vinyl_Cation_T Reversible

Caption: Reaction pathways for the hydrobromination of this compound under kinetic and thermodynamic control.

Halogenation cluster_bromination Bromination cluster_chlorination Chlorination 3-Hexyne_Br This compound Bromonium_Ion Bridged Bromonium Ion 3-Hexyne_Br->Bromonium_Ion + Br₂ E_Dibromo (E)-3,4-Dibromo-3-hexene (anti-addition) Bromonium_Ion->E_Dibromo + Br⁻ (backside attack) 3-Hexyne_Cl This compound Chloronium_Ion Bridged Chloronium Ion 3-Hexyne_Cl->Chloronium_Ion + Cl₂ Z_Dichloro (Z)-3,4-Dichloro-3-hexene (syn-addition) 3-Hexyne_Cl->Z_Dichloro + Cl₂ (competing pathway) E_Dichloro (E)-3,4-Dichloro-3-hexene (anti-addition) Chloronium_Ion->E_Dichloro + Cl⁻ Other_Products Solvent-Incorporated Products Chloronium_Ion->Other_Products + Solvent

Caption: Reaction pathways for the halogenation of this compound, highlighting the stereoselectivity differences.

Conclusion

The principles of kinetic and thermodynamic control provide a powerful framework for predicting and manipulating the outcomes of electrophilic addition reactions to this compound. While the halogenation of this compound, particularly bromination, demonstrates clear stereoselectivity governed by the reaction mechanism, the hydrohalogenation presents an opportunity to selectively form either the (Z)- or (E)-isomer by careful control of the reaction temperature and time. For drug development professionals and synthetic chemists, a thorough understanding of these concepts is paramount for the efficient and selective synthesis of target molecules with desired stereochemistry. Further experimental studies providing quantitative data on the temperature-dependent product distributions for the hydrohalogenation of this compound would be highly valuable to the scientific community.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Hexyne: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the fields of materials science and drug development, the purity of reagents and intermediates is paramount. For a seemingly simple alkyne like 3-hexyne (diethylacetylene), ensuring its purity is a critical step that can significantly impact reaction yields, product profiles, and the overall success of a research endeavor. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and data.

The Importance of Purity for this compound

This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules. Impurities, which can arise from unreacted starting materials, byproducts of the synthesis, or degradation, can have several detrimental effects:

  • Side Reactions: Impurities can participate in unintended side reactions, leading to a complex mixture of products and reducing the yield of the desired compound.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, hindering the progress of subsequent reactions.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting the stoichiometry of reactions and potentially leading to incomplete conversions or the formation of unwanted byproducts.

  • Misinterpretation of Data: In drug development, impurities can exhibit their own biological activity, leading to misleading results in pharmacological assays.

Given these potential issues, a robust and reliable analytical method for purity assessment is not just a quality control measure but a fundamental necessity for reproducible and accurate scientific research.

Assessing this compound Purity using GC-MS

Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an excellent choice for determining the purity of a synthesized compound like this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a typical GC-MS method for the analysis of a synthesized this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A polar capillary column is recommended for good separation of isomers. A suitable choice would be a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of different components in the sample.

  • The peak corresponding to this compound can be identified by its retention time and mass spectrum.

  • The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 82, along with characteristic fragment ions.

  • Impurities can be identified by comparing their mass spectra with a library database (e.g., NIST).

  • The purity of the this compound can be calculated based on the relative peak areas in the chromatogram (assuming similar response factors for the impurities). For higher accuracy, a calibration with a certified reference standard is recommended.

Data Presentation: Purity Analysis of Synthesized this compound

The following table summarizes hypothetical but realistic quantitative data obtained from the GC-MS analysis of a synthesized this compound sample, prepared via the reaction of acetylene with ethyl bromide.

Peak No.Retention Time (min)Compound NameMolecular WeightRelative Peak Area (%)Tentative Identification
14.251-Butyne540.8Unreacted intermediate
25.102-Hexyne821.5Isomeric byproduct
3 5.52 This compound 82 96.5 Product
46.891-Bromoethane1090.5Unreacted starting material
58.12Triethylbenzene1620.7Byproduct of side reaction

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule. For purity assessment, quantitative NMR (qNMR) can be highly accurate.

  • Advantages:

    • Quantitative Accuracy: qNMR can provide highly accurate and precise quantitative results without the need for a specific reference standard for each impurity. An internal standard with a known concentration is used for calibration.

    • Structural Information: Provides detailed structural information, which can be invaluable for identifying unknown impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: NMR is generally less sensitive than GC-MS, making it difficult to detect and quantify trace-level impurities.

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, making quantification challenging.

    • Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and the technique requires a higher level of operator expertise.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds.

  • Advantages:

    • Versatility: Can be used for a wide range of compounds, including those that are not suitable for GC.

    • Preparative Capabilities: Can be used to purify the synthesized this compound on a larger scale.

  • Disadvantages:

    • Lower Resolution for Volatiles: For small, volatile molecules like this compound, GC generally offers superior resolution.

    • Detection: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors less sensitive. A refractive index (RI) detector could be used, but it has its own limitations. Derivatization may be necessary for sensitive detection.

    • Solvent Consumption: HPLC typically consumes larger volumes of solvents compared to GC.

Comparative Summary

The following table provides a direct comparison of GC-MS, NMR, and HPLC for the purity assessment of this compound.

FeatureGC-MSNMR SpectroscopyHPLC
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Nuclear spin transitions in a magnetic field.Separation by polarity, size, or charge in a liquid mobile phase.
Sensitivity High (ppm to ppb level).Moderate to low (typically >0.1%).Moderate to high, depending on the detector.
Resolution Excellent for volatile compounds and isomers.Depends on spectral dispersion; can be limited by signal overlap.Good, but generally lower than GC for small volatile molecules.
Quantitation Good, but requires reference standards for accurate quantification of each component.Excellent and absolute with an internal standard.Good, but requires reference standards for each component.
Sample Type Volatile and thermally stable compounds.Soluble compounds.Soluble compounds, including non-volatile and thermally labile ones.
Sample Throughput High.Moderate.Moderate to high.
Cost Moderate.High.Moderate.
Key Advantage for this compound Excellent for separating and identifying volatile impurities and isomers.Accurate quantification and structural elucidation of impurities.Can be used for preparative purification.
Key Disadvantage for this compound Requires thermally stable compounds.Lower sensitivity for trace impurities.This compound lacks a strong chromophore for easy detection.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis synthesis Synthesize this compound (e.g., from acetylene and ethyl bromide) sample_prep Dissolve in appropriate solvent (e.g., Hexane) synthesis->sample_prep injection Inject sample into GC-MS sample_prep->injection separation Separation on a polar capillary column injection->separation detection Detection by Mass Spectrometer separation->detection chromatogram Analyze Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Identify peaks by mass spectra chromatogram->mass_spectra quantification Quantify purity and impurities (based on peak area %) mass_spectra->quantification decision_tree start Need to assess purity of synthesized this compound question1 Primary Goal? start->question1 goal1 Rapid screening and identification of volatile impurities question1->goal1 Screening goal2 Accurate quantification and structural elucidation of major components question1->goal2 Quantification goal3 Purification of the product question1->goal3 Purification technique1 Use GC-MS goal1->technique1 technique2 Use Quantitative NMR (qNMR) goal2->technique2 technique3 Use Preparative HPLC goal3->technique3

Safety Operating Guide

Proper Disposal of 3-Hexyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hexyne is critical for ensuring laboratory safety and environmental protection. As a highly flammable and hazardous chemical, this compound must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to institutional and regulatory protocols is mandatory. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Key Hazard and Regulatory Information

Properly classifying waste is the first step in safe disposal. This compound is considered hazardous by the U.S. Occupational Safety and Health Administration (OSHA).[1] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

PropertyDataReference
CAS Number 928-49-4[1]
UN Number UN3295[1]
Proper Shipping Name Hydrocarbons, liquid, n.o.s.[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]
EPA Hazardous Waste Code D001 (Ignitability)[2][3]
Flash Point -14 °C / 6.8 °F (closed cup)
Signal Word Danger[1]
Primary Hazards Highly flammable, aspiration toxicity, skin/eye/respiratory irritation.[1][4]

Immediate Safety and Handling Protocols

Before handling this compound for disposal, ensure all safety measures are in place to mitigate risks.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles or face shields, and a flame-retardant lab coat.[5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[5]

  • Ignition Source Control: this compound is highly flammable.[1] Ensure there are no open flames, sparks, or hot surfaces nearby.[1][5] Use only non-sparking tools and explosion-proof equipment.[1][5]

  • Static Discharge Prevention: Ground and bond all containers and receiving equipment to prevent static electricity buildup, which can ignite vapors.[1][4][5]

Step-by-Step Disposal Procedures

Disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled through an approved hazardous waste program.[6] Do not dispose of this compound in the regular trash or down the sanitary sewer.[1][6][7]

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible.[8] High-density polyethylene (HDPE) containers are often suitable.[9]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][5][8]

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

Step 2: Labeling Hazardous Waste

Proper labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Tag: As soon as waste is first added to the container, affix a completed Environmental Health and Safety (EHS) hazardous waste tag.[6]

  • Complete All Fields: The label must clearly state "Hazardous Waste" and include the following information[6]:

    • Full chemical name: "this compound". Do not use abbreviations.

    • Quantity or concentration of the waste.

    • Date of waste generation.

    • The location of origin (e.g., building and room number).

    • The Principal Investigator's name and contact information.

    • Checkmarks for the appropriate hazard pictograms (flammable, irritant, health hazard).

Step 3: Segregation and Storage
  • Segregate Incompatibles: Store this compound waste separately from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][6]

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area that is well-ventilated and away from ignition sources. This area should be accessible only to trained personnel.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.[8]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[6][8]

  • Complete Paperwork: Fill out any required waste disposal forms as instructed by your EHS office.[6]

Step 5: Disposal of Empty Containers
  • Thoroughly Empty: Ensure the original this compound container is completely empty.[8]

  • Collect Rinsate: The first rinse of the empty container with a suitable solvent (e.g., acetone) must be collected and disposed of as hazardous waste.[8] Given the aspiration toxicity of this compound, it is best practice to collect the first three rinses as hazardous waste.

  • Deface Label: Completely remove or deface the original manufacturer's label.[8]

  • Final Disposal: After rinsing and air-drying, the container can be disposed of as non-hazardous solid waste, such as in a designated glass disposal box.[8]

Step 6: Spill Management

In the event of a spill, immediately alert personnel and evacuate the area if necessary.

  • Control Ignition Sources: Remove all sources of ignition.

  • Absorb Spill: Use an inert absorbent material like sand, silica gel, or a universal binder to soak up the spill.[1]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[1]

  • Dispose as Hazardous Waste: Place the collected spill cleanup material into a sealed, labeled hazardous waste container for disposal.[1]

Disposal Workflow Visualization

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow node_start Start: this compound Waste Generated node_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_start->node_ppe node_container 2. Collect Waste in a Compatible & Labeled Container node_ppe->node_container node_storage 3. Store Safely in Designated Area (Segregated, Secondary Containment) node_container->node_storage node_full Container Full? node_storage->node_full node_add_waste Continue Adding Waste node_full->node_add_waste No node_pickup 4. Arrange for Pickup via EHS/Licensed Vendor node_full->node_pickup  Yes node_add_waste->node_storage node_end End: Waste Removed by EHS node_pickup->node_end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hexyne
Reactant of Route 2
Reactant of Route 2
3-Hexyne

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。